D-Arabinose-d6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
156.17 g/mol |
IUPAC Name |
(2S,3R,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1D,2D2,3D,4D,5D |
InChI Key |
PYMYPHUHKUWMLA-GGWKJZISSA-N |
Isomeric SMILES |
[2H]C(=O)[C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of D-Arabinose-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of D-Arabinose-d6, a deuterated form of the naturally occurring monosaccharide D-Arabinose. This document is intended for use by researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds as internal standards in quantitative analysis or as probes in metabolic studies. This guide consolidates available data on its chemical and physical properties, provides detailed experimental protocols for its analysis, and includes logical workflows for its application.
Core Chemical Properties
This compound, also known as D-[1,2,3,4,5,5'-²H₆]arabinose, is a stable, isotopically labeled version of D-Arabinose where six hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, which is the key feature for its use in mass spectrometry-based applications. While specific experimental data for the physical properties of this compound are not extensively published, they are predicted to be very similar to those of D-Arabinose.
Data Presentation: A Comparative Analysis
The following table summarizes the key chemical and physical properties of this compound, with a comparison to the well-characterized properties of D-Arabinose.
| Property | This compound | D-Arabinose |
| Molecular Formula | C₅²H₄H₆O₅ | C₅H₁₀O₅[1] |
| Molecular Weight | 156.17 g/mol [2] | 150.13 g/mol [1] |
| CAS Number | 10323-20-3 (unlabeled)[2] | 10323-20-3[1] |
| Appearance | Assumed to be a white to off-white solid | White to off-white solid |
| Melting Point | Not explicitly reported; expected to be similar to D-Arabinose | 162-164 °C[1] |
| Solubility | Not explicitly reported; expected to be similar to D-Arabinose | Water: 50 mg/mL, clear, colorless to faintly yellow[1] |
| Optical Activity | Not explicitly reported; expected to be similar to D-Arabinose | [α]20/D -105 to -103 °, c = 4% (w/v) in water[1] |
| Isotopic Purity | Typically >98 atom % D | Not Applicable |
Experimental Protocols
The utility of this compound as an internal standard is critically dependent on its isotopic purity. The following are detailed methodologies for the determination of isotopic enrichment and chemical purity.
Determination of Isotopic Purity by Mass Spectrometry
This protocol outlines a general method for determining the isotopic enrichment of this compound using mass spectrometry (MS).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Prepare a corresponding stock solution of non-deuterated D-Arabinose at the same concentration.
-
Create a series of dilutions for both the labeled and unlabeled standards for linearity assessment.
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Infuse the prepared solutions directly or via liquid chromatography (LC) into the mass spectrometer.
-
Acquire full scan mass spectra over a relevant m/z range to include the molecular ions of both D-Arabinose and this compound.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) for both the deuterated and non-deuterated compounds.
-
Measure the signal intensities of the monoisotopic peak and the peaks corresponding to the different deuterated species (M+1, M+2, etc.).
-
Correct the measured intensities for the natural isotopic abundance of ¹³C.
-
Calculate the isotopic purity by determining the relative abundance of the fully deuterated species compared to the total abundance of all isotopic species of the molecule.
-
Structural Confirmation and Purity by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the chemical purity of this compound. Due to the high level of deuteration, ¹H NMR may have limited utility, making ²H (Deuterium) and ¹³C NMR more informative.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed sample of this compound in a suitable non-deuterated solvent (e.g., DMSO or H₂O) to a final concentration of 5-10 mg/mL. The use of a non-deuterated solvent is unconventional but necessary for ²H NMR to avoid a large solvent signal.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum. The spectrum will show signals corresponding to the deuterium atoms at the labeled positions.
-
The chemical shifts of the deuterium signals will be very similar to the proton signals in the corresponding ¹H NMR spectrum of D-Arabinose.
-
Integration of the ²H signals can provide a semi-quantitative measure of the deuterium incorporation at each position.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectrum should show five distinct signals corresponding to the five carbon atoms in the arabinose ring.
-
The chemical shifts should be consistent with the structure of D-Arabinose. The absence of significant additional peaks indicates high chemical purity.
-
Mandatory Visualizations
Logical Workflow for Quality Control of this compound
The following diagram illustrates a typical workflow for the quality control and use of this compound as an internal standard in a quantitative analytical method.
Caption: Quality Control Workflow for this compound.
This in-depth technical guide provides a foundational understanding of the chemical properties of this compound for its effective application in research and development. The provided experimental protocols and logical workflows are intended to serve as a starting point for the establishment of robust analytical methods utilizing this valuable internal standard.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of D-Arabinose-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of D-Arabinose, with a focus on the application of deuterium labeling (as in D-Arabinose-d6) for detailed analysis. D-Arabinose, a key aldopentose, plays a significant role in various biological processes and serves as a crucial building block in the synthesis of therapeutic nucleoside analogs. Understanding its conformational preferences is paramount for structure-based drug design and comprehending its biological functions.
Molecular Structure and Isomeric Forms
D-Arabinose, with the chemical formula C₅H₁₀O₅, can exist in both open-chain and cyclic forms. In solution, it predominantly adopts cyclic furanose (five-membered ring) and pyranose (six-membered ring) structures. Each of these cyclic forms can exist as two anomers, designated as α and β, depending on the orientation of the hydroxyl group at the anomeric carbon (C1). This results in a dynamic equilibrium between at least four main cyclic isomers and the minor open-chain aldehyde form.
The deuterated form, this compound, typically involves the substitution of hydrogen atoms with deuterium at specific positions, most commonly the hydroxyl (-OH) and the C5 hydroxymethyl (-CH₂OH) protons. This isotopic labeling is a powerful tool for nuclear magnetic resonance (NMR) spectroscopy, as it allows for the simplification of complex spectra and the extraction of detailed structural and conformational information.
Conformational Equilibrium in Solution
The equilibrium distribution of D-Arabinose conformers is highly dependent on the solvent. This phenomenon is critical for researchers studying its interactions in different biological and chemical environments.
In aqueous solutions (like D₂O), D-Arabinose predominantly exists in the pyranose form, with furanose forms being virtually undetectable.[1] The equilibrium is dominated by the α- and β-pyranose anomers.
Conversely, in a less polar solvent like dimethyl sulfoxide (DMSO-d₆), the equilibrium shifts significantly, with the furanose forms accounting for approximately one-third of the total population.[1][2] This solvent-induced conformational change highlights the flexibility of the arabinose scaffold and the importance of the surrounding environment in dictating its three-dimensional structure.
Quantitative Conformational Analysis
The following table summarizes the approximate equilibrium composition of D-Arabinose anomers in different solvents, as determined by NMR spectroscopy.
| Solvent | Conformer | Approximate Population (%) |
| D₂O | α-pyranose | Major |
| β-pyranose | Major | |
| α-furanose | Not Detected | |
| β-furanose | Not Detected | |
| DMSO-d₆ | Pyranose (α + β) | ~67% |
| Furanose (α + β) | ~33%[1] |
Conformational Details of Pyranose and Furanose Rings
Pyranose Conformation: The six-membered pyranose ring of D-Arabinose typically adopts a chair conformation to minimize steric strain. The two primary chair conformations are designated as ¹C₄ (where C1 is up and C4 is down) and ⁴C₁ (where C4 is up and C1 is down). The relative stability of these chair forms is influenced by the orientation (axial or equatorial) of the hydroxyl groups. For D-Arabinose, the ¹C₄ conformation is generally considered to be the more stable form for the β-anomer.
Furanose Conformation: The five-membered furanose ring is more flexible than the pyranose ring and exists in a dynamic equilibrium between various envelope and twist conformations. These conformations are described by the displacement of specific carbon atoms from the plane formed by the other ring atoms.
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state structure and conformation of carbohydrates like this compound. The use of deuterated solvents (D₂O or DMSO-d₆) is standard practice to avoid a large, interfering solvent proton signal. The "d6" designation in this compound implies that the exchangeable hydroxyl protons have been replaced by deuterium, which simplifies the proton NMR spectrum and allows for clearer observation of the ring proton signals.
Detailed NMR Analysis Workflow
A typical workflow for the comprehensive NMR analysis of this compound is as follows:
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.6 mL of high-purity D₂O or DMSO-d₆ in an NMR tube.
-
Lyophilize the sample two to three times from D₂O to ensure complete exchange of any remaining exchangeable protons with deuterium.
-
Finally, dissolve the sample in the desired deuterated solvent for NMR analysis.
Step 2: 1D NMR Spectroscopy
-
Acquire a standard one-dimensional ¹H NMR spectrum to observe the overall proton signals and to determine the relative populations of the different anomers by integrating the anomeric proton signals.
-
Acquire a ¹³C NMR spectrum, often with proton decoupling, to observe the carbon resonances.
Step 3: 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds. It is crucial for tracing the connectivity of the protons within each sugar ring.
-
TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of a monosaccharide residue. This is particularly useful for assigning all the protons belonging to a specific anomer, even in cases of severe signal overlap.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning both ¹H and ¹³C resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is useful for confirming assignments and identifying long-range connectivities.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY data is critical for determining the stereochemistry and the three-dimensional conformation of the molecule, such as the relative orientation of substituents on the ring.
Step 4: Data Analysis
-
Resonance Assignment: Use the combination of 1D and 2D NMR data to assign all ¹H and ¹³C chemical shifts for each anomer present in the solution.
-
Coupling Constant Analysis: Measure the ³J(H,H) coupling constants from the high-resolution ¹H NMR or COSY spectra. These values are related to the dihedral angles between the coupled protons through the Karplus equation and provide valuable information about the ring conformation.
-
NOE Analysis: Analyze the cross-peak intensities in the NOESY spectrum to derive interproton distances. These distances are then used as constraints in computational modeling.
-
Computational Modeling: Use the experimental NMR data (coupling constants and NOE-derived distances) as constraints in molecular mechanics or molecular dynamics simulations to generate a family of low-energy conformations that are consistent with the experimental data.
Logical Relationships in Conformational Analysis
The determination of D-Arabinose conformation is a process of integrating various experimental and computational data. The following diagram illustrates the logical flow of this process.
Conclusion
The molecular structure and conformation of D-Arabinose are complex and highly influenced by its environment. Deuterium labeling, as in this compound, is an invaluable tool for detailed NMR spectroscopic analysis. By employing a combination of one- and two-dimensional NMR experiments, researchers can obtain detailed information on the equilibrium between different anomers and their specific three-dimensional conformations in solution. This knowledge is fundamental for understanding the biological activity of D-Arabinose and for the rational design of novel carbohydrate-based therapeutics. The experimental and analytical workflows presented in this guide provide a robust framework for scientists and drug development professionals to investigate the conformational landscape of D-Arabinose and other complex carbohydrates.
References
A Technical Guide to the Isotopic Purity and Enrichment of D-Arabinose-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity and enrichment of D-Arabinose-d6, a deuterated form of the naturally occurring pentose sugar D-arabinose. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in metabolic research, pharmacokinetic studies, and as internal standards for mass spectrometry.
Introduction to this compound
This compound, also systematically named D-[1,2,3,4,5,5'-²H₆]arabinose, is a stable isotope-labeled sugar in which six hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution makes it a valuable tool in various scientific applications, primarily as a tracer in metabolic studies and as an internal standard for quantitative analysis. The non-radioactive nature of deuterium allows for its safe use in both in vitro and in vivo experiments.
The utility of this compound is intrinsically linked to its isotopic purity and the degree of deuterium enrichment. Isotopic purity refers to the percentage of the compound that is the desired deuterated species, while isotopic enrichment specifies the percentage of deuterium atoms at the labeled positions.[2] High isotopic purity and enrichment are crucial for minimizing interference from unlabeled or partially labeled species and ensuring the accuracy of experimental results.
Synthesis and Isotopic Labeling
The synthesis of this compound involves the introduction of deuterium atoms into the D-arabinose molecule. While specific synthetic routes employed by commercial suppliers are often proprietary, general methods for the deuteration of carbohydrates can be applied. One common approach is the catalytic H-D exchange reaction, where the carbohydrate is treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst.
Recent advancements in deuteration reactions, including methods utilizing continuous flow chemistry, have enabled the efficient and practical synthesis of a wide range of deuterated compounds.[1] These methods offer precise control over the deuteration process, leading to high levels of isotopic enrichment.
Quantitative Analysis of Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment of this compound is critical for its application. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio of the molecule and its fragments, the degree of deuterium incorporation can be quantified. High-resolution mass spectrometry (HR-MS) is particularly useful for resolving isotopic peaks and accurately calculating enrichment.[3]
A general method for determining isotopic enrichment by MS involves the following steps:[4]
-
Analysis of the unlabeled D-arabinose to determine its natural isotopic abundance pattern.
-
Analysis of the this compound sample to obtain its mass spectrum.
-
Comparison of the measured isotopic distribution of the labeled compound with theoretical distributions calculated for different enrichment levels.
-
Correction for the contribution of natural isotopes to the observed mass peaks.
The main source of uncertainty in this method is often the purity of the measured mass cluster as determined with the natural abundance compound.[4]
Table 1: Hypothetical Isotopic Distribution for this compound
| Mass Isotopologue | Theoretical Abundance (98% Enrichment) |
| M+0 (Unlabeled) | 0.00% |
| M+1 | 0.00% |
| M+2 | 0.00% |
| M+3 | 0.00% |
| M+4 | 0.12% |
| M+5 | 1.18% |
| M+6 | 98.70% |
Note: This table represents a simplified, hypothetical distribution for illustrative purposes. Actual distributions will be more complex due to natural isotopic abundances of carbon and oxygen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the specific sites and extent of deuteration. In ¹H NMR, the absence or reduction of signals at specific positions indicates deuterium substitution.[5][6] ²H NMR directly detects the deuterium nuclei, and the signal integrals can be used to quantify the isotopic enrichment at each labeled position.[7] This technique is invaluable for confirming the structural integrity and the precise location of the deuterium labels.[3]
Experimental Protocols
Protocol for Isotopic Enrichment Analysis by GC-MS
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is typically required to make the sugar volatile for GC analysis.
-
Sample Preparation:
-
Prepare a standard solution of unlabeled D-arabinose.
-
Prepare a solution of the this compound sample.
-
-
Derivatization (e.g., Acetylation):
-
To 1 mg of each sample, add 1 mL of acetic anhydride and 1 mL of pyridine.
-
Heat the mixture at 100°C for 1 hour.
-
Evaporate the reagents under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
GC Column: Use a column suitable for carbohydrate analysis (e.g., a polar capillary column).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 250°C at 5°C/min, and hold for 5 minutes.
-
MS Detector: Operate in full scan mode to acquire the mass spectra of the derivatized arabinose.
-
-
Data Analysis:
-
Determine the retention time of the derivatized arabinose from the unlabeled standard.
-
Extract the mass spectra for the unlabeled and labeled compounds.
-
Calculate the isotopic enrichment by comparing the relative intensities of the mass isotopologues, correcting for natural isotopic abundances.
-
Protocol for Isotopic Purity Analysis by ¹H NMR
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the residual proton signals corresponding to the labeled positions.
-
Compare the integrals of the residual proton signals to the integral of a known, un-deuterated proton signal (if available) or an internal standard to determine the isotopic purity.
-
Applications and Experimental Workflows
This compound is a valuable tool for tracing the metabolic fate of pentose sugars in various biological systems. While specific signaling pathways directly activated by D-arabinose in mammalian cells are not well-defined, its metabolic conversion products can enter central carbon metabolism. In microorganisms, the metabolism of arabinose is well-characterized and regulated by the arabinose operon.[8][9][10]
Metabolic Tracing Experimental Workflow
The following diagram illustrates a general workflow for a metabolic tracing experiment using this compound.
Metabolic tracing workflow with this compound.
Hypothetical Signaling Pathway Involvement
While direct signaling roles for D-arabinose in mammalian cells are not extensively documented, its metabolic products can influence signaling pathways. For instance, intermediates of the pentose phosphate pathway, which can be derived from arabinose metabolism, are crucial for cellular redox balance and nucleotide biosynthesis, thereby indirectly impacting various signaling cascades. The diagram below illustrates a hypothetical integration of D-arabinose metabolites into central metabolic and signaling pathways.
Hypothetical metabolic and signaling integration.
Conclusion
This compound is a powerful tool for researchers in the life sciences. A thorough understanding of its isotopic purity and enrichment, coupled with robust analytical methodologies, is paramount for obtaining reliable and reproducible data. This guide provides a foundational understanding of these aspects and offers a starting point for the design and execution of experiments utilizing this valuable stable isotope-labeled compound. For specific applications, it is always recommended to consult the supplier's certificate of analysis for precise isotopic enrichment data and to optimize analytical methods for the specific experimental context.
References
- 1. omicronbio.com [omicronbio.com]
- 2. isotope.com [isotope.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Escherichia coli - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Systems Pharmacology and Multi-Omics Elucidation of Irpex lacteus Polysaccharides in the Treatment of Lupus Nephritis Through PI3K/AKT/NF-κB Pathway Inhibition [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
The Central Role of D-Arabinose in Mycobacterial Cell Wall Architecture and as a Potential Drug Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
October 28, 2025
Abstract
D-arabinose is a monosaccharide of paramount importance to the biology and pathogenicity of mycobacteria, including the formidable human pathogen Mycobacterium tuberculosis. Unlike many other bacteria where L-arabinose is the common isomer, mycobacteria utilize D-arabinose as a critical building block for the synthesis of major cell wall glycoconjugates: arabinogalactan (AG) and lipoarabinomannan (LAM). These complex polysaccharides are essential for the structural integrity, impermeability, and survival of mycobacteria within the host. This technical guide provides a comprehensive overview of the biological role of D-arabinose in mycobacteria, detailing its metabolic pathway, the enzymes involved, and its crucial function in the architecture of the mycobacterial cell envelope. We further present detailed experimental protocols for the analysis of D-arabinose-containing polymers and the enzymes responsible for their synthesis, and discuss the implications of this pathway as a target for novel anti-tubercular drugs.
Introduction
The mycobacterial cell wall is a complex and unique structure that distinguishes this genus from other bacteria. It is characterized by a thick, waxy, lipid-rich envelope that provides a formidable barrier against antibiotics and the host immune system.[1][2] Key components of this cell wall are the polysaccharides arabinogalactan (AG) and lipoarabinomannan (LAM), both of which contain significant amounts of D-arabinofuranose residues.[3] AG is covalently linked to the peptidoglycan layer and is esterified with mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the central scaffold of the cell wall.[2] LAM is a large, branched lipoglycan anchored in the plasma membrane that plays a crucial role in host-pathogen interactions. The biosynthesis of these essential polysaccharides is dependent on a steady supply of D-arabinose in its activated form, decaprenyl-phospho-arabinose (DPA).[3] This guide will delve into the intricacies of D-arabinose metabolism and its incorporation into the mycobacterial cell wall.
The D-Arabinose Biosynthetic Pathway
In mycobacteria, D-arabinose is not directly taken up from the environment but is synthesized de novo from pentose phosphate pathway intermediates. The sole donor of D-arabinofuranosyl residues for the synthesis of AG and LAM is decaprenyl-phospho-arabinose (DPA).[3] The biosynthesis of DPA is a multi-step process that begins with D-ribose-5-phosphate and culminates in the epimerization of decaprenyl-phospho-ribose (DPR).
The proposed pathway for DPA biosynthesis in Mycobacterium tuberculosis is as follows:
-
Formation of D-ribose-5-phosphate: This precursor can be generated from sedoheptulose-7-phosphate by the action of transketolase (Rv1449) or through the isomerization of D-ribulose-5-phosphate by D-ribose-5-phosphate isomerase (Rv2465).[3]
-
Synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP): D-ribose-5-phosphate is converted to PRPP by phosphoribosyl pyrophosphate synthetase (Rv1017).[3]
-
Formation of 5'-phosphoribosyl-monophospho-decaprenol: The 5-phosphoribofuranosyl residue from PRPP is transferred to decaprenyl phosphate by the 5-phosphoribosyltransferase, UbiA (Rv3806c), forming 5'-phosphoribosyl-monophospho-decaprenol.[3]
-
Dephosphorylation to Decaprenyl-phospho-ribose (DPR): A putative phospholipid phosphatase (Rv3807c) is thought to dephosphorylate 5'-phosphoribosyl-monophospho-decaprenol to yield DPR.[3]
-
Epimerization of DPR to DPA: This critical two-step epimerization is catalyzed by a heteromeric complex of two enzymes:
-
Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1, Rv3790): This FAD-dependent enzyme oxidizes the C2' hydroxyl of DPR to form the intermediate decaprenylphosphoryl-β-D-erythro-pentofuranos-2'-ulose (DPX).[4]
-
Decaprenylphosphoryl-β-D-2'-keto-erythro-pentose reductase (DprE2, Rv3791): This NADPH-dependent reductase then reduces the 2'-keto group of DPX to a hydroxyl group with the opposite stereochemistry, yielding DPA.[4]
-
This pathway is essential for the viability of mycobacteria, and several of its enzymes, particularly DprE1, are targets of new anti-tubercular drugs.[4][5]
Quantitative Data on D-Arabinose Metabolism
While the enzymatic steps in DPA biosynthesis have been elucidated, comprehensive kinetic data for all enzymes in the pathway are not yet available. However, some kinetic parameters for the DprE1-DprE2 complex from Mycobacterium tuberculosis have been reported.
| Enzyme/Complex | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Mt-DprE1-DprE2 complex | GGPR (DPR analog) with NADH | 38.0 ± 13.7 | Not reported | [6] |
| Mt-DprE1-DprE2 complex | GGPR (DPR analog) with NADPH | 270.7 ± 231.1 | Not reported | [6] |
| Mt-DprE2 | NADH (in the absence of GGPR) | 34.1 ± 6.7 | Not reported | [6] |
| Mt-DprE2 | NADH (in the presence of GGPR) | 10.5 ± 5.6 | Not reported | [6] |
Note: GGPR (geranylgeranylphosphoryl-β-D-ribose) is a substrate analog used in in vitro assays.
Incorporation of D-Arabinose into the Cell Wall
Once synthesized, DPA serves as the donor for a series of membrane-bound arabinosyltransferases that catalyze the formation of the arabinan domains of AG and LAM. These enzymes are responsible for creating the specific α-(1→5), α-(1→3), and β-(1→2) glycosidic linkages that characterize the structure of these complex polysaccharides. The arabinosyltransferases AftA, AftB, AftC, AftD, EmbA, and EmbB are involved in AG biosynthesis.
D-Arabinose and Cell Wall Remodeling
The mycobacterial cell wall is a dynamic structure that undergoes remodeling during growth and division. Evidence suggests the existence of endogenous arabinases that can cleave arabinan chains. This enzymatic activity is thought to be involved in processes such as the insertion of secretion systems and the modulation of the cell surface to evade the host immune response.
D-Arabinose Metabolism as a Drug Target
The essentiality of the DPA biosynthetic pathway and the subsequent arabinosyl transfer reactions for mycobacterial viability makes these processes attractive targets for the development of new anti-tubercular drugs. The well-known anti-tuberculosis drug ethambutol targets the Emb arabinosyltransferases, inhibiting the synthesis of arabinogalactan. More recently, potent inhibitors of DprE1, such as the benzothiazinones (BTZs), have been discovered and are in clinical development.
Experimental Protocols
Quantitative Analysis of Mycobacterial Cell Wall Monosaccharides by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the hydrolysis of the mycobacterial cell wall and the subsequent derivatization and analysis of the constituent monosaccharides as their alditol acetates.[7][8]
Materials:
-
Lyophilized mycobacterial cells or isolated cell walls
-
2M Trifluoroacetic acid (TFA)
-
Sodium borohydride solution (10 mg/mL in 1M NH₄OH)
-
Acetic anhydride
-
1-methylimidazole
-
Dichloromethane (DCM)
-
Methanol
-
Internal standard (e.g., myo-inositol)
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Hydrolysis: a. Weigh 1-5 mg of lyophilized mycobacterial material into a screw-cap tube. b. Add 500 µL of 2M TFA and the internal standard. c. Heat at 121°C for 2 hours. d. Cool to room temperature and centrifuge to pellet any insoluble material. e. Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reduction: a. To the dried hydrolysate, add 200 µL of sodium borohydride solution. b. Incubate at room temperature for 2 hours. c. Add a few drops of glacial acetic acid to neutralize the excess sodium borohydride. d. Dry the sample under nitrogen.
-
Acetylation: a. Add 100 µL of acetic anhydride and 10 µL of 1-methylimidazole. b. Incubate at room temperature for 10 minutes. c. Add 500 µL of water to quench the reaction. d. Extract the alditol acetates with 500 µL of DCM. e. Transfer the DCM layer to a new tube and dry under nitrogen.
-
GC-MS Analysis: a. Resuspend the dried alditol acetates in a suitable volume of DCM. b. Inject an aliquot into the GC-MS system. c. Use a temperature program that allows for the separation of the different monosaccharide derivatives. d. Identify and quantify the peaks corresponding to arabinose and other monosaccharides by comparison with standards and the internal standard.
Arabinosyltransferase Assay
This protocol describes a non-radioactive assay to measure the activity of mycobacterial arabinosyltransferases using synthetic acceptor and donor substrates.
Materials:
-
Enzymatically active mycobacterial membrane fractions
-
Synthetic acceptor substrate (e.g., a fluorescently labeled arabinoside)
-
Synthetic donor substrate (DPA or a suitable analog like farnesyl-phospho-arabinose)
-
Assay buffer (e.g., 50 mM MOPS, pH 8.0, 10 mM MgCl₂, 5 mM 2-mercaptoethanol)
-
LC-MS system for product analysis
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, acceptor substrate, and donor substrate. b. Pre-warm the reaction mixture to 37°C. c. Initiate the reaction by adding the mycobacterial membrane fraction.
-
Incubation: a. Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Quenching and Product Extraction: a. Stop the reaction by adding an equal volume of chloroform:methanol (2:1, v/v). b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the organic (lower) phase containing the lipid-linked product.
-
Analysis: a. Dry the organic phase under nitrogen. b. Resuspend the product in a suitable solvent for LC-MS analysis. c. Analyze the product by LC-MS to confirm the transfer of the arabinose moiety to the acceptor substrate.
RNA Sequencing for Gene Expression Analysis in Response to D-Arabinose
This protocol provides a general workflow for analyzing the transcriptional response of mycobacteria to growth on D-arabinose as a carbon source.
Materials:
-
Mycobacterial cultures grown in media with D-arabinose and a control carbon source (e.g., glycerol)
-
RNA extraction kit suitable for mycobacteria (e.g., TRIzol-based methods with mechanical lysis)
-
DNase I
-
Ribosomal RNA (rRNA) depletion kit
-
RNA sequencing library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Culture and Harvest: a. Grow mycobacterial cultures to mid-log phase in media containing either D-arabinose or the control carbon source. b. Harvest the cells by centrifugation.
-
RNA Extraction: a. Extract total RNA from the cell pellets using a method that includes mechanical disruption (e.g., bead beating) to efficiently lyse the mycobacterial cells. b. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
rRNA Depletion and Library Preparation: a. Deplete the rRNA from the total RNA samples to enrich for mRNA. b. Prepare sequencing libraries from the rRNA-depleted RNA according to the manufacturer's protocol.
-
Sequencing and Data Analysis: a. Sequence the libraries on a next-generation sequencing platform. b. Align the sequencing reads to the mycobacterial reference genome. c. Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to growth on D-arabinose.
Signaling Pathways and Logical Relationships
Currently, there is no direct evidence in the scientific literature to suggest that D-arabinose acts as a signaling molecule in mycobacteria in a manner analogous to the L-arabinose operon in E. coli.[9] The regulation of the genes involved in D-arabinose metabolism and cell wall biosynthesis in mycobacteria appears to be complex and is an active area of research.
Below are Graphviz diagrams illustrating the DPA biosynthetic pathway and a generalized experimental workflow for analyzing the mycobacterial cell wall.
Caption: Biosynthetic pathway of decaprenyl-phospho-arabinose (DPA) in Mycobacterium tuberculosis.
Caption: Experimental workflow for the analysis of mycobacterial cell wall monosaccharides.
Conclusion
D-arabinose plays an indispensable role in the biology of mycobacteria, serving as a fundamental component of the intricate cell wall that is essential for their survival and pathogenesis. The elucidation of the DPA biosynthetic pathway has not only provided crucial insights into the construction of the mycobacterial cell envelope but has also unveiled a new set of vulnerable targets for the development of novel anti-tubercular agents. The ongoing research into the enzymes of this pathway and the mechanisms of cell wall assembly will undoubtedly continue to fuel the discovery of new strategies to combat tuberculosis and other mycobacterial diseases. This guide provides a foundational understanding and practical protocols to aid researchers in this critical endeavor.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decaprenylphosphoryl-β-D-ribose 2'-epimerase from Mycobacterium tuberculosis is a magic drug target - Research - Institut Pasteur [research.pasteur.fr]
- 6. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates [mdpi.com]
- 7. A bioanalytical method to determine the cell wall composition of Mycobacterium tuberculosis grown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbohydrate profiling of bacteria by gas chromatography-mass spectrometry and their trace detection in complex matrices by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Technical Guide to D-Arabinose-d6: Suppliers, Quality Specifications, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-Arabinose-d6, a deuterated form of the naturally occurring pentose sugar D-arabinose. This guide is intended for researchers, scientists, and professionals in drug development who are interested in utilizing stable isotope-labeled compounds for metabolic research, pharmacokinetic studies, and as internal standards in analytical methodologies.
Introduction to this compound
D-Arabinose is a monosaccharide that plays a role in the metabolic pathways of various organisms, although it is less common in human metabolism than other sugars like glucose. The deuterated analogue, this compound, is a powerful tool in scientific research. The replacement of six hydrogen atoms with deuterium (²H) imparts a greater mass to the molecule without significantly altering its chemical properties. This isotopic labeling allows for the sensitive and specific tracking of D-arabinose in biological systems using mass spectrometry-based techniques. Furthermore, the deuterium substitution can influence the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect, providing insights into reaction mechanisms.
Suppliers of this compound
Several reputable suppliers specialize in the synthesis and provision of isotopically labeled compounds, including this compound. While a comprehensive list is beyond the scope of this guide, the following companies are recognized sources for such specialized chemicals:
-
Omicron Biochemicals, Inc.: A supplier specializing in stable isotope-labeled carbohydrates, nucleosides, and their derivatives.[1]
-
MedchemExpress: A supplier of research chemicals and biochemicals, including isotopically labeled compounds.
-
Eurisotop: A subsidiary of Cambridge Isotope Laboratories, Inc., offering a wide range of stable isotope-labeled compounds for various research applications.[2]
It is recommended to contact these suppliers directly to inquire about lot-specific availability, pricing, and to obtain a certificate of analysis for this compound.
Quality Specifications
The quality of this compound is critical for its effective use in research. Key quality parameters include chemical purity and isotopic purity. While specific values may vary between suppliers and batches, the following table summarizes typical quality specifications for this compound. Researchers should always refer to the supplier's certificate of analysis for precise data.
| Specification | Typical Value | Analytical Method |
| Chemical Purity | >98% | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |
| Isotopic Purity (D atoms) | ≥98% | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₅H₄D₆O₅ | - |
| Molecular Weight | Approx. 156.16 g/mol | Mass Spectrometry |
Metabolic Pathways of Arabinose
Arabinose metabolism has been studied in various organisms, particularly in bacteria and plants. In Escherichia coli, for instance, L-arabinose is metabolized through a series of enzymatic steps that convert it into D-xylulose-5-phosphate, which then enters the pentose phosphate pathway. A distinct metabolic pathway for D-arabinose has also been identified in E. coli. The study of these pathways can be significantly enhanced by using isotopically labeled arabinose, such as this compound, to trace its metabolic fate.
Below is a simplified diagram of a bacterial L-arabinose metabolic pathway.
Experimental Protocols: Quantification of D-Arabinose in Biological Samples
The following is a generalized experimental protocol for the quantification of D-arabinose in a biological matrix, such as urine, adapted from methodologies used for analyzing related compounds.[3][4] This protocol can be modified for the use of this compound as an internal standard for the accurate quantification of unlabeled D-arabinose.
Objective: To quantify the concentration of D-arabinose in a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Materials:
-
Biological sample (e.g., urine)
-
D-Arabinose standard
-
This compound (internal standard)
-
Derivatization reagent (e.g., a mixture of pyridine and acetic anhydride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
GC-MS system
Methodology:
-
Sample Preparation:
-
Thaw frozen biological samples to room temperature.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer a known volume of the supernatant to a clean tube.
-
-
Internal Standard Spiking:
-
Add a known amount of this compound solution to each sample, calibrator, and quality control sample.
-
-
Extraction (if necessary):
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix.
-
-
Derivatization:
-
Evaporate the solvent from the extracted samples under a stream of nitrogen.
-
Add the derivatization reagent to the dried residue.
-
Heat the samples to facilitate the derivatization reaction, which converts the polar sugar into a more volatile derivative suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the analytes on an appropriate GC column.
-
Detect the derivatized D-arabinose and this compound using the mass spectrometer in selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for the characteristic ions of derivatized D-arabinose and this compound.
-
Calculate the ratio of the peak area of D-arabinose to that of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the D-arabinose standards.
-
Determine the concentration of D-arabinose in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram illustrates the general workflow for this experimental protocol.
Conclusion
This compound is a valuable tool for researchers in various scientific disciplines. Its use as an internal standard in analytical methods ensures accurate quantification of its unlabeled counterpart in complex biological matrices. Furthermore, its application in metabolic studies can provide significant insights into the biochemical pathways involving arabinose. The information provided in this guide serves as a starting point for researchers interested in utilizing this compound in their work. For specific applications and detailed technical information, it is essential to consult the product literature from the suppliers and relevant scientific publications.
References
- 1. omicronbio.com [omicronbio.com]
- 2. D-ARABINOSE | Eurisotop [eurisotop.com]
- 3. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of D-Arabinose-d6: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data, handling procedures, and relevant biological pathways for D-Arabinose-d6. Given that the safety profile of a deuterated compound is generally analogous to its non-deuterated counterpart, this document leverages data for D-Arabinose to ensure a thorough understanding of its safe application in research and development.
Section 1: Chemical and Physical Properties
D-Arabinose is a monosaccharide with the molecular formula C5H10O5.[1] The "-d6" designation indicates that six hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling is a powerful tool for tracing metabolic pathways without altering the fundamental chemical reactivity of the molecule.
| Property | Value | Reference(s) |
| Molecular Formula | C5H10O5 | [1][2] |
| Molecular Weight | 150.13 g/mol | [1][2] |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | 152 - 164 °C | [4][5] |
| Solubility | Soluble in water.[4][5] Limited solubility in ethanol, soluble in DMSO.[1] | [1][4][5] |
| Odor | Odorless | [4] |
Section 2: Safety and Handling
Adherence to proper safety protocols is paramount when working with any chemical substance. The following sections outline the key safety considerations for this compound.
Hazard Identification
D-Arabinose is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[2][6] However, as with any fine powder, it may cause eye, skin, and respiratory tract irritation.[3][7] Ingestion of large amounts may cause irritation of the digestive tract.[7] Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[4]
First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, give oxygen. Seek medical advice if discomfort persists.[2][4][8] | [2][4][8] |
| Skin Contact | Wash the affected area with soap and water. Rinse skin gently with water for 15-20 minutes.[4][7] | [4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] | [7][8] |
| Ingestion | Do not induce vomiting. Rinse mouth thoroughly and have the exposed individual drink sips of water. Seek medical attention if irritation or discomfort persists.[4][7] | [4][7] |
Personal Protective Equipment (PPE) and Exposure Controls
To minimize exposure, the following personal protective equipment and engineering controls are recommended.
| Control Measure | Recommendation | Reference(s) |
| Engineering Controls | Use in a well-ventilated area.[4][7] Facilities should be equipped with an eyewash station and a safety shower.[7] Provide exhaust ventilation to control airborne concentrations.[4] | [4][7] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[2][7] | [2][7] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][7] Handle with gloves and wash and dry hands after use.[2] | [2][7] |
| Respiratory Protection | A NIOSH-approved respirator should be used when dust is generated.[2][4] | [2][4] |
Storage and Handling
| Condition | Recommendation | Reference(s) |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[2][3][7] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][7] | [2][3][4][7] |
| Handling | Minimize dust generation and accumulation.[4][7] Avoid contact with eyes, skin, and clothing.[7] Do not eat, drink, or smoke when handling.[3][4] Wash hands thoroughly after handling.[3] | [3][4][7] |
Section 3: Biological Pathways and Experimental Workflows
D-Arabinose plays a role in various metabolic pathways, and its deuterated form is invaluable for tracing these processes. The following diagrams illustrate key known pathways involving D-Arabinose.
Proposed Eukaryotic Biosynthesis of D-Arabinose
In eukaryotes, D-Arabinose is synthesized from D-glucose via the pentose phosphate pathway.[4][7] D-Ribulose-5-phosphate is a key intermediate that is isomerized to D-Arabinose-5-phosphate.[4][7]
Caption: Proposed biosynthesis pathway of D-Arabinose from D-Glucose in eukaryotes.
D-Arabinose Catabolism in Escherichia coli
In E. coli, D-Arabinose is catabolized through a series of enzymatic reactions that convert it into intermediates of central metabolism.[2]
Caption: Catabolic pathway of D-Arabinose in Escherichia coli.
Section 4: Experimental Protocols
The use of this compound in metabolic studies typically involves stable isotope tracing followed by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of deuterium into various metabolites. While specific experimental parameters will vary depending on the research question and model system, a general workflow is outlined below.
General Workflow for Stable Isotope Tracing with this compound
This workflow provides a high-level overview of a typical stable isotope tracing experiment.
Caption: General experimental workflow for stable isotope tracing using this compound.
Detailed Methodological Considerations
-
Cell Culture/Organism Preparation: The choice of cell line or organism will dictate the specific growth media and conditions. Ensure the baseline metabolism is well-characterized.
-
Tracer Preparation: this compound should be dissolved in a vehicle compatible with the experimental system (e.g., sterile water, cell culture medium). The final concentration of the tracer should be optimized to allow for detectable incorporation without causing metabolic perturbations.
-
Incubation: The duration of incubation with the tracer is a critical parameter. Time-course experiments are often necessary to capture the dynamics of isotope incorporation.
-
Metabolite Extraction: Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during extraction. This is often achieved by flash-freezing in liquid nitrogen. Metabolites are then typically extracted using a cold solvent system, such as a mixture of methanol, acetonitrile, and water.
-
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for analyzing monosaccharides. Derivatization is typically required to make the sugars volatile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and does not require derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information about the specific positions of deuterium incorporation.
-
-
Data Analysis: The analysis of mass isotopomer distributions allows for the determination of the fractional contribution of the tracer to different metabolite pools and the calculation of metabolic fluxes.
This guide provides a foundational understanding of the safe handling and application of this compound. Researchers are encouraged to consult the primary literature and specific safety data sheets for the most detailed and up-to-date information.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Plant Cell Wall Arabinose in Salt Stress Sensing and Adaptation [hammer.purdue.edu]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of D-Arabinose in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 28, 2025
Abstract
D-arabinose, a pentose sugar, has long been considered a rare enantiomer in nature, with its L-form being the more common constituent of plant polysaccharides. However, emerging research has unveiled the significant, albeit often localized, natural abundance and crucial biological roles of D-arabinose across various life forms, from bacteria to eukaryotes. This technical guide provides an in-depth exploration of the natural occurrence of D-arabinose, detailing its presence in diverse biological systems. It offers a comprehensive overview of the metabolic pathways governing its synthesis and degradation, outlines detailed experimental protocols for its extraction and quantification, and explores its burgeoning significance in the field of drug development.
Natural Abundance of D-Arabinose
While L-arabinose is a well-known component of plant cell wall polysaccharides like hemicellulose and pectin, D-arabinose is found in more specific and functionally significant contexts.[1][2][3] Its presence is most notably documented in the cell walls of certain bacteria, particularly mycobacteria, and has also been identified in plants and fungi.
Bacterial Systems
D-arabinose is a critical structural component of the cell wall of Mycobacterium tuberculosis and other related actinomycetes. It is a key constituent of arabinogalactan and lipoarabinomannan (LAM), which are essential for the viability and pathogenicity of these bacteria.[4][5] The D-arabinofuranosyl residues in these complex polysaccharides are crucial for maintaining cell wall integrity. In some Bacillus species, the cell walls contain galactose, glucose, N-acetyl mannosamine, and N-acetylglucosamine, and in certain strains, N-acetylgalactosamine is also present.[6] While not as abundant as in mycobacteria, arabinose can be utilized as a carbon source by various bacteria, including E. coli, when preferred sugars like glucose are unavailable.[7]
Plant Systems
In plants, D-arabinose is less abundant than its L-enantiomer but is nevertheless present. Arabinose-containing polymers can constitute approximately 20% of the total cell wall saccharides in plants like rice and Arabidopsis.[8] It is found in arabinoxylans, a type of hemicellulose, and as a component of pectic polysaccharides.[9] For instance, polysaccharides from Lycium ruthenicum have been found to contain approximately 14.99% arabinose.[10] D-arabinose is also involved in the glycosylation of certain signaling molecules and secondary metabolites.
Fungal and Other Eukaryotic Systems
The presence of D-arabinose in fungi is less well-characterized than in bacteria and plants. However, a recently proposed biosynthetic pathway for D-arabinose in eukaryotes suggests its role as an intermediate in the biosynthesis of D-erythroascorbate in yeast and fungi.[11] In the trypanosomatid Crithidia fasciculata, D-arabinose is a component of complex surface glycoconjugates.[11]
Quantitative Data on D-Arabinose Abundance
The following tables summarize the quantitative data on D-arabinose (or total arabinose, where not specified) content in various biological sources, extracted from the cited literature.
| Biological Source | Component Analyzed | Arabinose Content (mol %) | Reference |
| Lycium ruthenicum | Polysaccharides | 14.99% | [10] |
| Bacillus anthracis | Cell Wall | Present | [6] |
| Bacillus cereus (clade 2) | Cell Wall | Absent | [6] |
| Tripneustes gratilla (Sea Urchin) Eggs | Neutral Polysaccharides | Traces | [12] |
Note: The data for Bacillus species indicates the presence or absence of arabinose-containing components, not specific molar percentages of D-arabinose.
Metabolic and Signaling Pathways
Bacterial D-Arabinose Metabolism: The ara Operon
In bacteria such as E. coli, the metabolism of arabinose is tightly regulated by the ara operon. This operon contains the genes responsible for the transport and catabolism of arabinose. The AraC protein acts as both a repressor (in the absence of arabinose) and an activator (in the presence of arabinose), providing a classic example of dual regulation.
Proposed Eukaryotic D-Arabinose Biosynthesis
Recent research has proposed a pathway for D-arabinose biosynthesis in eukaryotes, diverging from the well-established prokaryotic routes. This pathway initiates from D-glucose and proceeds through the pentose phosphate pathway.[11]
D-Arabinose in Plant Signaling
Arabinose plays a role in plant signaling, particularly in response to environmental stress. For example, arabinose metabolism is important for salt stress tolerance.[8] Perturbations in cell wall composition, including changes in arabinose content, can trigger signaling cascades that modulate plant growth and defense responses.
Experimental Protocols
Accurate quantification of D-arabinose in biological matrices is crucial for understanding its roles. This section provides detailed methodologies for its extraction and analysis.
Acid Hydrolysis of Plant Cell Walls for Monosaccharide Analysis
This protocol is adapted for the release of monosaccharides from plant cell wall material for subsequent analysis.[8][13]
Materials:
-
Dried plant cell wall material (1 mg)
-
2 M Trifluoroacetic acid (TFA)
-
Myo-inositol (internal standard)
-
Screw-cap vials (1-dram) with Teflon-lined caps
-
Heating block or oven at 120°C
-
Air or nitrogen stream for drying
Procedure:
-
Weigh 1 mg of dried cell wall material into a screw-cap vial.
-
Add 1 mL of 2 M TFA containing a known amount of myo-inositol as an internal standard.
-
Tightly cap the vial and heat at 120°C for 90 minutes. Vortex the sample every 30 minutes to ensure complete hydrolysis.
-
After cooling, remove the TFA by drying under a stream of air or nitrogen at 40-45°C.
-
The dried hydrolysate is now ready for derivatization and analysis by GC-MS or HPAEC-PAD.
GC-MS Quantification of D-Arabinose as Alditol Acetates
This method allows for the separation and quantification of neutral monosaccharides, including D-arabinose.[8][14]
Materials:
-
Dried hydrolysate from section 4.1
-
Sodium borohydride (NaBH₄) in DMSO
-
1 M Ammonium hydroxide (NH₄OH)
-
Glacial acetic acid
-
1-methylimidazole
-
Acetic anhydride
-
Dichloromethane (DCM)
-
GC-MS system
Procedure:
-
To the dried hydrolysate, add 0.6 mL of a solution containing 0.5 mL of freshly prepared 20 mg/mL NaBH₄ in DMSO and 0.1 mL of 1 M NH₄OH. Incubate at 40-45°C for 90 minutes.
-
Neutralize the reaction by adding 100 µL of glacial acetic acid.
-
Add 100 µL of 1-methylimidazole.
-
In a fume hood, add 0.75 mL of acetic anhydride, cap tightly, and incubate at 40-45°C for 30 minutes.
-
After cooling, add deionized water to stop the reaction.
-
Partition the alditol acetates into an organic phase by adding dichloromethane, vortexing, and centrifuging.
-
Wash the organic phase multiple times with water.
-
Evaporate the dichloromethane and redissolve the alditol acetates in a suitable solvent for GC-MS injection.
-
Separate and quantify the alditol acetates using a GC-MS system with an appropriate temperature program.
D-Arabinose in Drug Development
The unique stereochemistry of D-arabinose makes it a valuable chiral building block for the synthesis of complex pharmaceutical compounds, particularly in the development of antiviral and anti-cancer drugs.[15][16]
Chiral Precursor in Synthesis
D-arabinose serves as a starting material for the synthesis of nucleoside analogs, where modifications to the sugar moiety can impart desirable pharmacological properties such as increased stability or enhanced target binding. Its specific arrangement of hydroxyl groups allows for stereoselective reactions, which are critical in the synthesis of enantiomerically pure drugs.[17][18]
D-Arabinose Analogs as Therapeutics
Beyond its role as a synthetic intermediate, derivatives of D-arabinose are being investigated for their own therapeutic potential. For instance, arabinose- and xylose-modified analogs of 2',3'-cGAMP have been shown to act as STING (stimulator of interferon genes) agonists, which are of interest in cancer immunotherapy.[1] The synthesis of various D-arabinose derivatives, including polyhydroxylated alkaloids and nucleoside analogs, has been explored to generate novel compounds with potential cytostatic and other biological activities.[19][20]
Conclusion
D-arabinose, once considered a biological rarity, is now recognized for its diverse and important roles in biological systems. From its structural significance in bacterial cell walls to its involvement in eukaryotic metabolic pathways and its potential in drug discovery, the study of D-arabinose offers exciting avenues for future research. The methodologies outlined in this guide provide a framework for the accurate investigation of D-arabinose, which will undoubtedly lead to a deeper understanding of its biological functions and facilitate the development of new therapeutic strategies.
References
- 1. Arabinose- and xylose-modified analogs of 2′,3′-cGAMP act as STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemicellulose - Wikipedia [en.wikipedia.org]
- 3. Pectin - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. quora.com [quora.com]
- 6. Cell Wall Carbohydrate Compositions of Strains from the Bacillus cereus Group of Species Correlate with Phylogenetic Relatedness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Escherichia coli - Wikipedia [en.wikipedia.org]
- 8. Cell Wall Genomics - Techniques [cellwall.genomics.purdue.edu]
- 9. Arabinoxylan - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ukm.my [ukm.my]
- 14. refp.cohlife.org [refp.cohlife.org]
- 15. nbinno.com [nbinno.com]
- 16. chemimpex.com [chemimpex.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of D-Arabinose-d6
This technical guide provides a comprehensive overview of the known physical properties of D-Arabinose-d6, with a primary focus on its melting point and solubility. The information is tailored for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds.
A Note on Deuterated Compounds: It is important to note that specific experimental data for the physical properties of this compound is not widely available in public literature. However, the physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, this guide presents data for D-Arabinose as a close proxy, a standard and accepted practice in the scientific community.
Physical and Chemical Properties
D-Arabinose is a naturally occurring pentose sugar. Its deuterated form, this compound, is a valuable tool in metabolic research and as an internal standard in mass spectrometry-based analyses.
| Property | Value | Source(s) |
| Melting Point | 152 - 164 °C | [1][2][3][4][5][6][7] |
| Solubility | ||
| Water | 30 mg/mL[8], 50 mg/mL[4], Soluble[9] | [4][8][9] |
| DMSO | 30 mg/mL[10], Soluble[5] | [5][10] |
| Ethanol | Limited solubility[5] | [5] |
| Ether | Insoluble | |
| Molecular Formula | C₅H₄D₆O₅ | |
| Molecular Weight | 156.17 g/mol | |
| Appearance | White to off-white powder/solid | [1][2][4][5][6] |
Experimental Protocols
While specific experimental protocols for determining the physical properties of this compound are not detailed in the provided search results, standard laboratory procedures would be followed. Below are hypothetical, yet standard, methodologies.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus, such as a Thomas-Hoover Uni-Melt or a digital melting point device.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded. This range is reported as the melting point.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the equilibrium solubility method.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
The solubility is expressed in mg/mL or mol/L.
Application in Metabolic Research: An Experimental Workflow
This compound is an ideal internal standard for quantitative mass spectrometry analysis of D-Arabinose in biological samples. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for Quantification of D-Arabinose using this compound as an Internal Standard.
References
- 1. You are being redirected... [bio-world.com]
- 2. chemimpex.com [chemimpex.com]
- 3. D-(-)-Arabinose, 99% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. D-(−)-Arabinose =98 10323-20-3 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. D-Arabinose-5-13C CAS#: 139657-60-6 [m.chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. D-(-)-Arabinose | 10323-20-3 [chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
Methodological & Application
Application Note: Quantitative Analysis of D-Arabinose in Biological Matrices using D-Arabinose-d6 as an Internal Standard by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the accurate quantification of D-arabinose in biological samples, such as urine, using a stable isotope-labeled internal standard (D-Arabinose-d6) and mass spectrometry. This method is applicable for various research and clinical applications, including biomarker discovery and metabolic studies.
Introduction
D-arabinose is a pentose sugar that has been identified as a potential biomarker for certain diseases, including tuberculosis, where it serves as a surrogate for mycobacterial lipoarabinomannan (LAM) in urine.[1][2][[“]] Accurate and precise quantification of D-arabinose in complex biological matrices is crucial for its validation and clinical utility. Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high specificity and accuracy by correcting for variations in sample preparation and instrument response.[4]
This application note details a robust method for the quantification of D-arabinose using this compound as an internal standard (IS). The protocol includes sample preparation, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The principles outlined can be adapted for Liquid Chromatography-Mass Spectrometry (LC-MS) as well.
Principle of the Method
A known amount of this compound is spiked into the biological sample as an internal standard. This compound is chemically identical to the endogenous D-arabinose analyte but has a higher molecular weight due to the deuterium labels. This allows for its differentiation by the mass spectrometer. The analyte and the internal standard are co-extracted, derivatized, and analyzed. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample, effectively normalizing for any sample loss during preparation or fluctuations in instrument performance.
Experimental Protocols
Materials and Reagents
-
D-Arabinose (Analyte)
-
This compound (Internal Standard)
-
Trifluoroacetic acid (TFA)
-
Tri-Sil HTP reagent (for silylation) or other appropriate derivatization agent
-
Organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate) of HPLC or GC grade
-
Ultrapure water
-
Biological matrix (e.g., human urine)
Sample Preparation and Hydrolysis
This protocol is adapted from the analysis of D-arabinose as a proxy for LAM in urine.[1][2][[“]]
-
Spiking the Internal Standard: To a 100 µL aliquot of the urine sample in a clean microcentrifuge tube, add a known amount (e.g., 200 ng) of this compound solution.
-
Hydrolysis: Add 200 µL of 2M aqueous trifluoroacetic acid (TFA) to the tube.
-
Heating: Tightly cap the tube and heat at 120°C for 2 hours to hydrolyze any arabinose-containing glycoconjugates.
-
Drying: Cool the reaction tube to room temperature and dry the sample under a gentle stream of nitrogen gas.
Derivatization (for GC-MS Analysis)
For analysis by GC-MS, the polar sugar molecules need to be derivatized to increase their volatility.
-
Silylation: To the dried sample residue, add 100 µL of Tri-Sil HTP reagent.
-
Heating: Heat the mixture at 80°C for 20 minutes.
-
Centrifugation: Cool the tube to room temperature and centrifuge to pellet any precipitate.
-
Transfer: Carefully transfer the supernatant to a GC-MS autosampler vial.
GC-MS Analysis
The following are example parameters and can be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Mass Spectrometric Parameters
For quantitative analysis using an isotopically labeled internal standard, specific ions for the analyte and the internal standard are monitored. The exact m/z values will depend on the derivatization method used. For a hypothetical silylated derivative, the ions to monitor would be selected based on the fragmentation pattern. For the purpose of this application note, we will use the example of trifluoroacetylated derivatives as described in the literature, which provides clear parent and daughter ions for MS/MS analysis (adaptable for SIM in GC-MS).[1]
| Compound | Parent Ion (m/z) | Daughter Ion (m/z) |
| D-Arabinose | 420.9 | 192.9 |
| This compound | 426.9 | 198.9 |
Note: The mass difference will depend on the number of deuterium atoms. The table assumes a d6 label leading to a 6 amu shift in the parent and corresponding fragment ions.
Calibration Curve
A calibration curve should be prepared by spiking known concentrations of D-arabinose into the same biological matrix (that is free of the analyte or has a known low background level) and a constant concentration of this compound.
| D-Arabinose Conc. (ng/mL) | This compound Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 5 | 100 | Example Value |
| 10 | 100 | Example Value |
| 25 | 100 | Example Value |
| 50 | 100 | Example Value |
| 100 | 100 | Example Value |
| 250 | 100 | Example Value |
| 500 | 100 | Example Value |
The peak area ratio is plotted against the concentration of D-arabinose to generate a linear regression curve, which is then used to calculate the concentration of D-arabinose in unknown samples.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for D-arabinose quantification.
Signaling Pathway (Illustrative Example)
In the context of tuberculosis, D-arabinose is a component of Lipoarabinomannan (LAM), a cell wall glycolipid of Mycobacterium tuberculosis. The detection of D-arabinose in urine is an indirect measure of the presence of LAM.
Caption: D-arabinose as a biomarker for LAM.
Disclaimer: This application note provides a general protocol. Optimization of the sample preparation, derivatization, and instrument parameters may be required for specific applications and matrices.
References
- 1. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Arabinose-d6 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] By introducing isotopically labeled substrates, researchers can trace the path of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism.[4][5][6] Stable isotopes, such as Deuterium (²H or D), are frequently used for this purpose.[4][7] D-Arabinose-d6, a deuterated form of the pentose sugar D-arabinose, serves as a valuable tracer to investigate the pentose phosphate pathway (PPP) and connected metabolic routes.[4][7][8] The PPP is crucial for generating NADPH, producing precursors for nucleotide biosynthesis, and maintaining redox balance, making it a key pathway in various physiological and pathological states, including cancer and infectious diseases.[4][8][9]
This document provides a detailed protocol for utilizing this compound in metabolic flux analysis studies, aimed at elucidating the metabolic fate of this sugar and quantifying fluxes through central carbon metabolism.
Metabolic Pathway of D-Arabinose
In many organisms, including some bacteria, D-arabinose is metabolized via a pathway that connects to the pentose phosphate pathway.[10][11] The catabolism of D-arabinose is initiated by an isomerase, followed by phosphorylation and subsequent entry into the central carbon metabolism. The diagram below illustrates the putative metabolic fate of this compound.
Caption: Putative metabolic pathway of this compound.
Experimental Workflow
The overall workflow for a this compound metabolic flux analysis experiment involves several key stages, from cell culture to data analysis.
Caption: General workflow for this compound MFA.
Experimental Protocol
This protocol provides a general framework. Specific details such as cell type, culture conditions, and instrumentation will require optimization.
1. Materials
-
This compound (isotopic purity > 98%)
-
Cell culture medium deficient in the unlabeled counterpart (arabinose)
-
Dialyzed fetal bovine serum (if required)
-
Cell line of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 60% methanol in water, -80°C)
-
Extraction solvent (e.g., 80% methanol in water, -80°C)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Standard laboratory equipment for cell culture
2. Cell Culture and Adaptation
-
Culture cells in their standard growth medium to the desired confluence.
-
For adherent cells, seed them in multi-well plates. For suspension cells, use appropriate culture flasks.
-
Before the labeling experiment, adapt the cells to a medium containing the same components as the labeling medium but with unlabeled arabinose. This minimizes metabolic stress during the tracer experiment.
3. Isotopic Labeling
-
Prepare the labeling medium by dissolving this compound in the arabinose-free medium to the desired final concentration (e.g., 10 mM).
-
Remove the adaptation medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a predetermined period to achieve isotopic steady-state. This duration needs to be optimized for the specific cell line and experimental goals.
4. Metabolite Quenching and Extraction
-
To halt metabolic activity, rapidly quench the cells.
-
For adherent cells:
-
Aspirate the labeling medium.
-
Immediately add ice-cold quenching solution.
-
Incubate at -80°C for 5 minutes.
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
-
For suspension cells:
-
Quickly pellet the cells by centrifugation at a low temperature.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in ice-cold quenching solution.
-
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Centrifuge the cell lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
5. Sample Preparation for LC-MS Analysis
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Data Presentation and Analysis
1. Mass Isotopomer Distribution
The primary data obtained from the LC-MS analysis is the mass isotopomer distribution (MID) for key metabolites. The MID represents the fractional abundance of each isotopologue of a metabolite.
Table 1: Illustrative Mass Isotopomer Distribution Data
| Metabolite | Isotopologue | Fractional Abundance (%) |
| Ribose-5-phosphate | M+0 | 10.2 |
| M+1 | 15.5 | |
| M+2 | 25.8 | |
| M+3 | 28.3 | |
| M+4 | 12.1 | |
| M+5 | 8.1 | |
| Sedoheptulose-7-phosphate | M+0 | 5.3 |
| M+1 | 8.9 | |
| M+2 | 18.7 | |
| M+3 | 24.5 | |
| M+4 | 20.1 | |
| M+5 | 12.9 | |
| M+6 | 6.5 | |
| M+7 | 3.1 |
2. Metabolic Flux Calculation
The measured MIDs, along with other physiological data (e.g., substrate uptake and product secretion rates), are used as inputs for computational models to estimate intracellular metabolic fluxes.[2] Software packages such as INCA, Metran, or OpenMebius can be used for this purpose.[1]
Application in Drug Development
The this compound MFA protocol can be a valuable tool in drug development by:
-
Target Validation: Assessing the impact of a drug candidate on the pentose phosphate pathway and related metabolic routes.
-
Mechanism of Action Studies: Elucidating the metabolic rewiring induced by a drug, providing insights into its mode of action.
-
Biomarker Discovery: Identifying metabolic changes that correlate with drug efficacy or resistance.
Conclusion
This protocol outlines a comprehensive approach for utilizing this compound as a tracer for metabolic flux analysis. By tracing the fate of the deuterium labels, researchers can gain detailed insights into the activity of the pentose phosphate pathway and its connections to other areas of cellular metabolism. This methodology is particularly relevant for studying metabolic reprogramming in diseases and for evaluating the metabolic effects of therapeutic interventions.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of D-arabinose: origin of a D-ribulokinase activity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Metabolites with D-Arabinose-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of metabolites is paramount in various fields of biological research and drug development. Stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in mass spectrometry-based metabolomics by correcting for variations in sample preparation and instrument response. D-Arabinose-d6, a deuterated form of the pentose sugar D-Arabinose, serves as an excellent internal standard for the quantitative analysis of a range of polar metabolites, particularly other monosaccharides. Its chemical similarity to the target analytes ensures comparable behavior during extraction, derivatization, and chromatographic separation, while its mass shift allows for clear differentiation in the mass spectrometer.
This application note provides detailed protocols for the quantitative analysis of metabolites using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). It includes a comprehensive experimental workflow, sample preparation, derivatization procedures, and representative quantitative data.
Experimental Protocols
Sample Preparation
This protocol outlines the extraction of polar metabolites from biological samples such as plasma, urine, or cell culture supernatants.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
This compound internal standard solution (1 mg/mL in water)
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the this compound internal standard solution.
-
Add 400 µL of pre-chilled methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the polar metabolites to a new 1.5 mL microcentrifuge tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or a stream of dry nitrogen gas. The dried extract is now ready for derivatization.
Metabolite Derivatization for GC-MS Analysis
For GC-MS analysis, polar metabolites must be chemically derivatized to increase their volatility. A two-step derivatization process involving oximation followed by silylation is highly effective for sugars and other polar compounds.[1]
Materials:
-
Dried metabolite extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or incubator at 37°C
-
GC vials with inserts
Procedure:
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried metabolite extract.
-
Vortex thoroughly to dissolve the pellet.
-
Incubate at 37°C for 90 minutes with occasional vortexing. This step protects aldehyde and keto groups and reduces the number of tautomeric peaks.[1]
-
-
Silylation:
-
Add 80 µL of MSTFA with 1% TMCS to the methoximated sample.
-
Vortex thoroughly.
-
Incubate at 37°C for 30 minutes. This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, increasing volatility.[1]
-
-
Final Step:
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for GC-MS analysis.
-
Quantitative Data
The use of this compound as an internal standard allows for the reliable quantification of various metabolites. The following table summarizes representative quantitative performance data for a selection of monosaccharides.
| Metabolite | Linearity (R²) | Limit of Detection (LOD) (µM) | Limit of Quantitation (LOQ) (µM) | Recovery (%) |
| D-Glucose | >0.995 | 0.5 | 1.5 | 95 ± 5 |
| D-Fructose | >0.992 | 0.8 | 2.4 | 92 ± 7 |
| D-Galactose | >0.996 | 0.6 | 1.8 | 98 ± 4 |
| D-Xylose | >0.998 | 0.3 | 0.9 | 101 ± 3 |
| L-Arabinose | >0.997 | 0.4 | 1.2 | 99 ± 4 |
Note: The values presented in this table are illustrative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. They are based on typical performance characteristics observed for deuterated internal standards in GC-MS metabolomics.
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis for the quantitative analysis of metabolites using this compound.
Caption: Experimental workflow for metabolite quantification.
D-Arabinose Metabolic Pathway
D-Arabinose can be metabolized by some microorganisms, such as E. coli. The following diagram depicts a known metabolic pathway for D-arabinose.
Caption: D-Arabinose metabolic pathway in E. coli.
Conclusion
This compound is a highly effective internal standard for the quantitative analysis of metabolites, particularly monosaccharides, by GC-MS. The detailed protocols and workflow presented in this application note provide a robust framework for researchers to achieve accurate and reproducible quantification of key metabolites in complex biological samples. The use of a stable isotope-labeled internal standard like this compound is essential for mitigating experimental variability and ensuring the high quality of metabolomics data in academic research and drug development.
References
D-Arabinose-d6 as a Novel Tracer for Investigating the Pentose Phosphate Pathway
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that operates in parallel with glycolysis. It plays a critical role in cellular biosynthesis and the maintenance of redox balance. The PPP consists of two interconnected branches: the oxidative branch, which irreversibly produces NADPH and ribose-5-phosphate, and the non-oxidative branch, which reversibly converts pentose phosphates back into glycolytic intermediates. Due to its central role in producing precursors for nucleotide synthesis and maintaining cellular antioxidant capacity, the PPP is a key area of investigation in various research fields, including cancer metabolism, neurodegenerative diseases, and drug development.
Stable isotope tracing, coupled with mass spectrometry, is a powerful technique for elucidating metabolic pathway flux. While glucose tracers, such as [1,2-¹³C₂]-glucose, are commonly used to measure PPP activity, they trace both the oxidative and non-oxidative branches. D-Arabinose-d6 is presented here as a potential and novel tracer to specifically investigate the non-oxidative arm of the PPP. This approach is based on the hypothesis that D-arabinose can be phosphorylated to an intermediate that enters the non-oxidative PPP.
It is important to note that while the biosynthesis of D-arabinose from D-glucose via the PPP has been studied, the entry of exogenous D-arabinose into the PPP in mammalian cells is a topic of ongoing research. The protocols described herein are based on a proposed metabolic entry point and are intended to serve as a framework for investigating the utility of this compound as a tracer for the non-oxidative PPP.
Proposed Metabolic Pathway for this compound
The utility of this compound as a tracer for the non-oxidative PPP is predicated on its intracellular phosphorylation to D-arabinose-5-phosphate-d6. While a specific D-arabinose kinase for this conversion has not been fully characterized in mammalian cells, the existence of various sugar kinases with broad substrate specificities suggests this as a plausible initial step. Once formed, D-arabinose-5-phosphate-d6 can enter the non-oxidative PPP and be converted to other pathway intermediates.
Experimental Protocols
This section provides a detailed methodology for a stable isotope tracing experiment using this compound to study the non-oxidative PPP in cultured mammalian cells.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells (e.g., A549, HCT116) in 6-well plates at a density that will result in 80-90% confluency at the time of metabolite extraction. Culture cells in standard growth medium overnight.
-
Tracer Preparation: Prepare a stock solution of this compound in sterile water. The final concentration in the culture medium should be determined based on preliminary experiments, but a starting concentration of 10 mM is recommended.
-
Labeling Medium Preparation: Prepare fresh growth medium. For the experimental group, supplement the medium with this compound to the desired final concentration. For the control group, use unlabeled D-arabinose or an equivalent volume of vehicle.
-
Labeling Incubation:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the respective wells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into PPP intermediates.
-
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: At the end of the incubation period, rapidly aspirate the labeling medium.
-
Washing: Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
-
Scrape the cells from the plate in the methanol solution.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
-
Sample Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
Sample Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of PPP Intermediates
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50 µL) of a solvent compatible with the liquid chromatography method (e.g., 50% acetonitrile in water).
-
Chromatographic Separation:
-
Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for the separation of polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient to effectively separate the sugar phosphates of the PPP.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use a negative ion mode electrospray ionization (ESI) source.
-
Scan Mode: Perform a full scan to identify the m/z of the unlabeled and labeled PPP intermediates.
-
Targeted Analysis: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for accurate quantification of the different isotopologues of each metabolite. The transitions should be optimized for each specific intermediate.
-
Data Presentation
The following table presents hypothetical data on the isotopic enrichment of key PPP metabolites after labeling with this compound for 24 hours. The data illustrates the expected incorporation of the deuterium labels into the non-oxidative PPP intermediates.
| Metabolite | Unlabeled (M+0) (%) | Labeled (M+6) (%) |
| D-Arabinose-5-phosphate | 5 | 95 |
| Ribulose-5-phosphate | 40 | 60 |
| Xylulose-5-phosphate | 45 | 55 |
| Ribose-5-phosphate | 50 | 50 |
| Sedoheptulose-7-phosphate | 70 | 30 |
| Erythrose-4-phosphate | 85 | 15 |
| Fructose-6-phosphate | 90 | 10 |
| Glyceraldehyde-3-phosphate | 92 | 8 |
Note: The presented data is hypothetical and for illustrative purposes only. Actual isotopic enrichment will depend on the cell type, experimental conditions, and the activity of the non-oxidative PPP.
Visualizations
Experimental Workflow
Pentose Phosphate Pathway Overview
GC-MS sample preparation and derivatization for D-Arabinose-d6
Abstract
This application note details a robust and reliable method for the quantitative analysis of D-Arabinose-d6 using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of sugars, a crucial derivatization step is required to enable their analysis by GC-MS.[1][2] This protocol describes a two-step derivatization process involving oximation followed by silylation, which effectively converts this compound into a volatile and thermally stable derivative suitable for GC-MS analysis.[1][3] The presented methodologies are intended for researchers, scientists, and drug development professionals requiring accurate quantification of deuterated arabinose in various sample matrices.
Introduction
D-Arabinose, a five-carbon monosaccharide, is a key component of various biopolymers. Its deuterated form, this compound, is commonly used as an internal standard in metabolic studies and for the quantification of its non-deuterated counterpart in biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of small molecules. However, the direct analysis of sugars by GC-MS is challenging due to their polar nature and lack of volatility.[1] Derivatization is a necessary sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability.[4][5]
The most common derivatization methods for sugars include silylation and acetylation.[2] Silylation, which involves replacing active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, is a widely used technique.[3][6] To reduce the formation of multiple isomers and thus simplify the resulting chromatogram, an oximation step is often performed prior to silylation.[1][7] This two-step process locks the sugar in its open-chain form, leading to more reproducible and reliable quantification.[3] This application note provides a detailed protocol for the sample preparation and derivatization of this compound for subsequent GC-MS analysis.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | [Supplier] | ≥98% isotopic purity |
| Pyridine | [Supplier] | Anhydrous, ≥99.8% |
| Methoxyamine hydrochloride (MeOx) | [Supplier] | ≥98% |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | [Supplier] | Derivatization grade |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | [Supplier] | Derivatization grade |
| Tri-Sil HTP (Hexamethyldisilazane, Trimethylchlorosilane, Pyridine) | [Supplier] | Derivatization grade |
| Ethyl Acetate | [Supplier] | HPLC grade |
| Chloroform | [Supplier] | HPLC grade |
| Internal Standard (e.g., Sorbitol) | [Supplier] | ≥99% |
Detailed Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interferences and ensure efficient derivatization. The exact procedure will depend on the sample matrix.
For Aqueous Samples (e.g., cell culture media, urine):
-
Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., sorbitol) to the sample.
-
Purification (Optional): Depending on the complexity of the matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
Drying: Freeze the sample and lyophilize to complete dryness. It is crucial to remove all water as it can interfere with the silylation reaction.[3]
For Biological Tissues:
-
Homogenization: Homogenize the tissue in a suitable solvent (e.g., methanol/water mixture).
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the polar metabolite fraction containing this compound.
-
Drying: Evaporate the solvent under a stream of nitrogen and then lyophilize to ensure complete removal of water.[8]
Derivatization Protocol: Two-Step Oximation and Silylation
This is the recommended procedure for achieving reproducible results with reduced isomeric complexity.[1]
-
Oximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of this solution to the dried sample extract.
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 1 hour.[9]
-
Allow the sample to cool to room temperature.
-
-
Silylation:
-
Add 80 µL of MSTFA to the oximated sample.
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 1 hour.[9]
-
Allow the sample to cool to room temperature before GC-MS analysis.
-
Alternative Derivatization Protocol: Direct Silylation
For rapid screening or when dealing with less complex matrices, a direct silylation may be sufficient.
-
Silylation:
Quantitative Data Summary
The following tables summarize key parameters for the derivatization and GC-MS analysis of this compound.
Table 1: Derivatization Reaction Conditions
| Parameter | Oximation-Silylation Protocol | Direct Silylation Protocol |
| Oximation Reagent | 20 mg/mL Methoxyamine HCl in Pyridine | N/A |
| Oximation Volume | 50 µL | N/A |
| Oximation Temperature | 60°C | N/A |
| Oximation Time | 1 hour | N/A |
| Silylation Reagent | MSTFA or BSTFA | Tri-Sil HTP |
| Silylation Volume | 80 µL | 100 µL |
| Silylation Temperature | 60°C | 80°C |
| Silylation Time | 1 hour | 20 minutes |
Table 2: GC-MS Instrument Parameters (Example)
| Parameter | Setting |
| Gas Chromatograph | [e.g., Agilent 7890B] |
| Mass Spectrometer | [e.g., Agilent 5977A] |
| GC Column | [e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm] |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Scan Range | m/z 50-600 |
Signaling Pathways and Logical Relationships
The derivatization process follows a logical chemical pathway to render the analyte suitable for GC-MS analysis.
Caption: Chemical derivatization pathway for this compound.
Conclusion
The described protocols for sample preparation and derivatization of this compound provide a reliable and reproducible method for its quantitative analysis by GC-MS. The two-step oximation and silylation procedure is recommended for complex matrices to minimize chromatographic interferences. Careful attention to sample drying and the use of an appropriate internal standard are critical for accurate quantification. These methods can be readily adapted for the analysis of other deuterated or non-deuterated monosaccharides.
References
- 1. restek.com [restek.com]
- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
- 10. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of D-Arabinose-d6 in Human Plasma using LC-MS/MS for Stable Isotope Tracer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope-labeled tracers are invaluable tools in metabolic research and drug development for elucidating pathway dynamics and quantifying endogenous metabolite concentrations. D-Arabinose, a five-carbon sugar, is a component of various glycans and has implications in different metabolic pathways. The use of D-Arabinose-d6 as a tracer allows for the precise tracking and quantification of arabinose metabolism. This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound in human plasma. The method employs a simple protein precipitation for sample preparation and hydrophilic interaction chromatography (HILIC) for separation, coupled with tandem mass spectrometry for sensitive and specific detection. The principle of stable isotope dilution is utilized, where this compound serves as an internal standard for the quantification of endogenous D-Arabinose, or as the analyte of interest in tracer studies.
Materials and Methods
Materials
-
D-Arabinose and this compound standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium hydroxide (Optima LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation protocol is employed for the extraction of this compound from human plasma.[1]
-
Thaw frozen human plasma samples at room temperature (25 ± 1°C) and vortex to ensure homogeneity.[1]
-
To 100 µL of plasma, add 50 µL of the internal standard solution (D-Arabinose in water, if quantifying this compound as the analyte).
-
Add 400 µL of ice-cold acetonitrile (a 4:1 ratio of organic solvent to plasma).[2]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[1]
-
Centrifuge the samples at 14,800 rpm for 5 minutes.[1]
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.[1]
-
Inject 2 µL of the supernatant into the LC-MS/MS system.[1]
Liquid Chromatography
The chromatographic separation is performed using a HILIC column, which is well-suited for retaining and separating polar analytes like monosaccharides.[3]
-
Column: A HILIC column (e.g., 150 mm x 2.0 mm I.D., 5 µm) is used for separation.[4]
-
Mobile Phase A: Water with 0.1% ammonium hydroxide
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 35 °C[3]
Table 1: Liquid Chromatography Gradient
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 5 | 95 |
| 12.0 | 20 | 80 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
| 15.1 | 5 | 95 |
| 20.0 | 5 | 95 |
This gradient is a starting point and may require optimization based on the specific HILIC column and system.
Mass Spectrometry
Detection is carried out using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Nebulizing Gas: 3.0 L/min[4]
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Source Temperature | 120 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
Table 3: MRM Transitions for D-Arabinose and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| D-Arabinose | 149.0 | 89.0 | 50 | 10 |
| D-Arabinose | 149.0 | 59.0 | 50 | 15 |
| This compound | 155.0 | 94.0 | 50 | 10 |
| This compound | 155.0 | 62.0 | 50 | 15 |
Note: The precursor ion for D-Arabinose corresponds to the [M-H]⁻ adduct.[4] Product ions are proposed based on common fragmentation patterns of pentose sugars (e.g., cross-ring cleavages). Collision energies should be optimized for the specific instrument used.
Data Analysis and Results
The peak areas of the MRM transitions for this compound and the internal standard (if used) are integrated. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the plasma samples is then determined from this calibration curve.
Experimental Workflows and Principles
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.
Caption: Experimental workflow for this compound analysis.
Principle of Stable Isotope Dilution Analysis
This diagram outlines the principle of using a stable isotope-labeled internal standard for quantification.
Caption: Principle of stable isotope dilution analysis.
Conclusion
This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma. The combination of a simple protein precipitation sample preparation, HILIC separation, and MRM detection allows for a high-throughput and reliable assay suitable for metabolic research and clinical studies involving stable isotope tracers.
References
Application Notes and Protocols for Incorporating D-Arabinose-d6 in Bacterial Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of D-Arabinose-d6, a stable isotope-labeled sugar, into bacterial cell culture media. This technique is a powerful tool for tracing the metabolic fate of arabinose, quantifying its uptake and conversion, and understanding its role in various cellular processes. The primary application is in stable isotope probing (SIP), a method to identify active microorganisms in a complex community that metabolize a specific substrate.
Introduction to D-Arabinose Metabolism in Bacteria
D-arabinose is a pentose sugar that can be utilized as a carbon source by certain bacteria, most notably some strains of Escherichia coli. In E. coli B, D-arabinose is metabolized through a series of enzymatic reactions involving enzymes from the L-fucose pathway.[1] The key steps involve the conversion of D-arabinose to D-ribulose, which is then phosphorylated to D-ribulose-1-phosphate.[2] This intermediate is subsequently cleaved into dihydroxyacetone phosphate (DHAP) and glycolaldehyde, which can then enter central metabolic pathways.[2]
The utilization of L-arabinose is well-characterized and is controlled by the arabinose operon (araBAD). The expression of this operon is induced by the presence of arabinose, making it a useful system for controlled gene expression in molecular biology. While D-arabinose metabolism can differ between bacterial species and strains, understanding the underlying pathways is crucial for designing and interpreting metabolic labeling studies.
Applications of this compound in Bacterial Research
Incorporating this compound into bacterial cell culture media allows for the tracing of deuterium atoms as they are incorporated into various biomolecules. This enables researchers to:
-
Trace Metabolic Pathways: Follow the metabolic fate of the arabinose carbon skeleton into central metabolism, amino acids, fatty acids, and other cellular components.
-
Quantify Substrate Utilization: Determine the rate and extent of D-arabinose uptake and metabolism by bacterial cultures.
-
Stable Isotope Probing (SIP): Identify and characterize bacteria within a mixed population that actively metabolize D-arabinose. This is achieved by separating and analyzing labeled nucleic acids (DNA or RNA) or other biomarkers.
-
Fluxomics: Quantify the rates (fluxes) of metabolic pathways involving arabinose.
Experimental Protocols
Preparation of this compound Containing Media
This protocol outlines the preparation of a minimal salts medium supplemented with this compound. The concentrations provided are a starting point and may require optimization depending on the bacterial strain and experimental goals.
Materials:
-
This compound (purity ≥ 98%)
-
Minimal salts base (e.g., M9 or similar)
-
Sterile deionized water
-
Other required supplements (e.g., nitrogen source, trace minerals, vitamins)
-
Sterile filters (0.22 µm)
Protocol:
-
Prepare Minimal Salts Medium: Prepare the desired volume of minimal salts medium according to the standard protocol for your bacterial strain. For example, a 1X M9 salts solution contains Na2HPO4, KH2PO4, NaCl, and NH4Cl.
-
Autoclave the Medium: Sterilize the minimal salts medium by autoclaving. Allow the medium to cool to room temperature.
-
Prepare this compound Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a small volume of sterile deionized water to create a concentrated stock solution (e.g., 10-20% w/v).
-
Sterilize the this compound stock solution by passing it through a 0.22 µm sterile filter. Do not autoclave the labeled sugar solution , as this can cause degradation.
-
-
Supplement the Medium: Aseptically add the sterile this compound stock solution to the cooled, sterile minimal salts medium to the desired final concentration. Typical final concentrations for arabinose induction range from 0.02% to 0.2% (w/v). For metabolic labeling studies, a higher concentration may be used to ensure sufficient incorporation of the label.
-
Add Other Supplements: Aseptically add any other required sterile supplements, such as trace minerals, vitamins, or a nitrogen source if not already included in the minimal salts base.
-
Final Volume Adjustment: If necessary, adjust the final volume with sterile deionized water.
-
Storage: Store the prepared medium at 4°C, protected from light.
Bacterial Growth and Harvesting for Isotope Analysis
Protocol:
-
Inoculation: Inoculate the this compound containing medium with the bacterial strain of interest. It is recommended to start from a fresh overnight culture grown in a non-labeled medium. The initial cell density should be low to allow for multiple generations of growth in the labeled medium.
-
Incubation: Incubate the culture under optimal growth conditions (e.g., temperature, shaking) for the specific bacterial strain.
-
Monitoring Growth: Monitor the bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.
-
Harvesting: Harvest the bacterial cells during the desired growth phase (typically mid-to-late exponential phase) by centrifugation.
-
Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any remaining labeled medium. Repeat the washing step at least twice.
-
Storage: The washed cell pellet can be stored at -80°C until further analysis.
Quantification of Deuterium Incorporation
The incorporation of deuterium from this compound into bacterial biomass can be quantified using mass spectrometry-based techniques.
Analysis of Intact Proteins or Cellular Biomass
Protocol:
-
Sample Preparation: Lyse the harvested bacterial cells to extract proteins or prepare the entire biomass for analysis.
-
Mass Spectrometry: Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) to determine the mass shift due to deuterium incorporation. The mass increase in specific proteins or the bulk biomass can be used to calculate the percentage of deuterium labeling.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Protocol:
-
Extraction of Metabolites: Extract small molecule metabolites from the bacterial cell pellet using a suitable solvent system (e.g., methanol/chloroform/water).
-
Derivatization: Derivatize the extracted metabolites to make them volatile for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS. The mass spectra of the metabolites will show a mass shift corresponding to the number of incorporated deuterium atoms.
Data Presentation
Table 1: Example of Quantitative Data for this compound Incorporation
| Parameter | Value |
| Bacterial Strain | E. coli K-12 |
| Medium | M9 Minimal Medium |
| This compound Concentration | 0.2% (w/v) |
| Incubation Time | 12 hours |
| Final OD600 | 1.5 |
| Average Deuterium Incorporation (Biomass) | 15.3% |
| Deuterium Incorporation in Alanine | 2.5 atoms |
Visualizations
D-Arabinose Metabolic Pathway
Caption: Metabolic pathway of D-Arabinose in E. coli.
Experimental Workflow for Stable Isotope Probing
Caption: Experimental workflow for this compound labeling.
Considerations and Troubleshooting
-
Isotope Effects: Deuterium is a heavy isotope, and its presence can sometimes slow down enzymatic reactions, a phenomenon known as the kinetic isotope effect. This may lead to slower growth rates compared to cultures grown on non-labeled arabinose. It is advisable to perform parallel control experiments with unlabeled D-arabinose.
-
Purity of Labeled Substrate: Ensure the chemical and isotopic purity of the this compound to avoid ambiguous results.
-
Background Labeling: If using complex media, be aware of potential background labeling from other carbon sources. Minimal media provide a more controlled system for labeling studies.
-
Extent of Labeling: The degree of deuterium incorporation will depend on the concentration of this compound, the duration of incubation, and the metabolic activity of the bacteria. For SIP experiments, sufficient incorporation into nucleic acids is necessary for successful separation of labeled and unlabeled DNA/RNA.
By following these protocols and considering the key factors, researchers can effectively utilize this compound to gain valuable insights into bacterial metabolism and physiology.
References
Application Notes and Protocols: D-Arabinose-d6 in Tuberculosis Biomarker Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arabinose is a monosaccharide that is a critical component of the cell wall of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). It is notably absent in mammals, making its biosynthetic pathway an attractive target for novel anti-TB drug development. D-Arabinose is a key constituent of two major cell wall polysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM). LAM, in particular, is a lipoglycan that has been extensively investigated as a biomarker for active TB due to its release from metabolically active or degrading mycobacteria and its subsequent detection in patient samples such as urine and sputum.
The use of stable isotope-labeled D-arabinose, such as D-Arabinose-d6, offers a powerful tool for TB biomarker research. It can be utilized in several key applications, including:
-
Metabolic Labeling of M. tuberculosis : this compound can be incorporated into the diet of cultured Mtb, leading to its integration into the newly synthesized cell wall components, including LAM and AG. This enables detailed studies of cell wall biosynthesis, turnover, and the effects of antimicrobial agents.
-
Quantification of LAM : this compound can serve as an internal standard in mass spectrometry-based assays for the precise and accurate quantification of D-arabinose derived from LAM in clinical samples. This approach overcomes the variability inherent in other detection methods and allows for the determination of absolute biomarker concentrations.
-
Tracer Studies : As a metabolic tracer, this compound can be used to follow the fate of arabinose within the mycobacterium, providing insights into the dynamics of cell wall metabolism and the mechanisms of drug action.
These application notes provide an overview of the utility of this compound in TB biomarker research and include detailed protocols for its application in both in vitro metabolic labeling and as an internal standard for biomarker quantification.
Data Presentation
The following tables summarize quantitative data related to the detection of D-arabinose and LAM in clinical samples. The use of this compound as an internal standard in such assays is critical for achieving the reported levels of accuracy and precision.
Table 1: Concentration of D-Arabinose (as a surrogate for LAM) in Urine Samples from TB-Positive Patients. [[“]][2]
| Patient Cohort | Number of Samples | D-Arabinose Concentration Range (ng/mL) | Mean D-Arabinose Concentration (ng/mL) |
| Culture-Confirmed TB | 298 | ~10 - 40 | Not Reported |
Table 2: Sputum LAM Concentration and its Correlation with Bacterial Load. [3][4][5]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) of LAM-ELISA | 15 pg/mL |
| Correlation of LAM concentration with Colony-Forming Units (CFU) of H37Rv | r = 0.986 |
| Conversion Factor (1 pg/mL of LAM to CFU/mL of H37Rv) | ~8.06 CFU/mL |
Table 3: Serum LAM Concentrations in TB Patients. [6]
| Patient Group | Median Serum LAM (pg/mL) | Interquartile Range (IQR) |
| TB+ | 1.71 | 0.94-6.80 |
| TB- | 1.03 | 0.47-1.69 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Mycobacterium tuberculosis with this compound
This protocol describes the metabolic labeling of M. tuberculosis in culture using this compound to incorporate the stable isotope into the cell wall arabinan components.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
This compound
-
Sterile culture flasks
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment
-
Centrifuge
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Instrumentation for downstream analysis (e.g., GC/MS, LC/MS)
Procedure:
-
Prepare a starter culture of M. tuberculosis in Middlebrook 7H9 broth with OADC supplement and grow to mid-log phase (OD600 of 0.4-0.6) under appropriate BSL-3 conditions.
-
Prepare the labeling medium : To fresh Middlebrook 7H9 broth with OADC, add this compound to a final concentration of 10-100 µg/mL. The optimal concentration may need to be determined empirically.
-
Inoculate the labeling medium : Pellet the cells from the starter culture by centrifugation at 3000 x g for 10 minutes. Wash the cell pellet twice with sterile PBS to remove any residual unlabeled arabinose. Resuspend the cell pellet in the prepared labeling medium to an initial OD600 of 0.05-0.1.
-
Incubate the culture : Grow the culture at 37°C with shaking for a desired period, typically for several days to allow for sufficient incorporation of the labeled arabinose into the cell wall. Monitor the growth of the culture by measuring the OD600.
-
Harvest the labeled cells : Once the culture has reached the desired growth phase (e.g., late-log phase), harvest the cells by centrifugation at 3000 x g for 10 minutes.
-
Wash the cells : Wash the cell pellet three times with cold PBS to remove any unincorporated this compound.
-
Cell Lysis and Fractionation (Optional) : The labeled cell pellet can be subjected to cell lysis and fractionation to isolate the cell wall components (e.g., mycolyl-arabinogalactan-peptidoglycan complex) for more specific analysis.
-
Prepare for Analysis : The whole labeled cells or isolated cell wall fractions can now be processed for downstream analysis, such as hydrolysis followed by GC/MS or LC/MS to confirm the incorporation of this compound into the arabinan polymers.
Protocol 2: Quantification of D-Arabinose in Urine using this compound as an Internal Standard
This protocol is adapted from a method for quantifying D-arabinose in urine as a surrogate for LAM, using a stable isotope-labeled internal standard.[[“]][2][7]
Materials:
-
Urine samples from TB patients and controls
-
This compound (as internal standard)
-
Octyl-Sepharose CL-4B for LAM purification
-
Ammonium acetate
-
n-propanol
-
Trifluoroacetic acid (TFA)
-
(R)-(-)-2-Octanol
-
Tri-O-trifluoroacetyl derivatization reagent
-
Gas chromatograph-mass spectrometer (GC/MS)
Procedure:
-
Sample Preparation and LAM Isolation :
-
To 1 mL of urine, add a known amount of this compound as an internal standard.
-
Apply the sample to an Octyl-Sepharose CL-4B column to capture LAM.
-
Wash the column with 0.1 M ammonium acetate.
-
Elute the LAM from the column using a stepwise gradient of n-propanol in 0.1 M ammonium acetate.
-
-
Hydrolysis of LAM :
-
Combine the LAM-containing fractions and evaporate to dryness.
-
Hydrolyze the sample by adding 2 M TFA and heating at 120°C overnight to release the constituent monosaccharides, including D-arabinose.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
-
Derivatization :
-
Perform a chiral derivatization of the released arabinose by reacting the dried hydrolysate with (R)-(-)-2-octanol.
-
Further derivatize the hydroxyl groups using a tri-O-trifluoroacetylating reagent.
-
-
GC/MS Analysis :
-
Analyze the derivatized sample by GC/MS.
-
Monitor the specific mass-to-charge ratio (m/z) fragments for the derivatized unlabeled D-arabinose and the this compound internal standard.
-
Quantify the amount of D-arabinose in the original urine sample by comparing the peak area of the analyte to that of the known amount of the internal standard.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis of Lipoarabinomannan (LAM) in M. tuberculosis.
Caption: Experimental workflow for this compound applications.
References
- 1. consensus.app [consensus.app]
- 2. (PDF) Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine (2015) | Prithwiraj De | 29 Citations [scispace.com]
- 3. Sputum lipoarabinomannan (LAM) as a biomarker to determine sputum mycobacterial load: exploratory and model-based analyses of integrated data from four cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoarabinomannan in sputum to detect bacterial load and treatment response in patients with pulmonary tuberculosis: Analytic validation and evaluation in two cohorts | PLOS Medicine [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Detection Of Mycobacterial Lipoarabinomannan In Serum For Diagnosis Of Active Tuberculosis | Quanterix [quanterix.com]
- 7. researchgate.net [researchgate.net]
Measuring D-Arabinose-d6 Incorporation into Cellular Components: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
D-arabinose, a five-carbon sugar, plays a significant role in various biological processes and is a key component in the synthesis of certain therapeutic agents.[1][2] The use of stable isotope-labeled D-arabinose, such as D-Arabinose-d6, offers a powerful tool for tracing its metabolic fate within cellular systems. By employing techniques like mass spectrometry, researchers can track the incorporation of the deuterium-labeled arabinose into various cellular components, providing valuable insights into metabolic pathways, nucleotide biosynthesis, and the mechanism of action of arabinose-containing drugs.
Principle of the Technique
This method is based on the principle of metabolic labeling, where cells are cultured in a medium containing a stable isotope-labeled precursor, in this case, this compound. The cells take up and metabolize the labeled sugar, incorporating the deuterium atoms into downstream metabolites and macromolecules. Subsequent extraction and analysis of these components by mass spectrometry allow for the detection and quantification of the mass shift caused by the deuterium incorporation, thereby revealing the extent and rate of the tracer's integration into specific cellular pools.
Applications in Research and Drug Development
-
Metabolic Pathway Elucidation: Tracing the flow of deuterium from this compound can help to map and quantify the activity of metabolic pathways, such as the pentose phosphate pathway (PPP).
-
Nucleotide Biosynthesis Analysis: D-arabinose is a precursor to ribose, a core component of ribonucleosides and deoxyribonucleosides. Measuring the incorporation of this compound into RNA and DNA can provide a direct measure of de novo nucleotide synthesis rates.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: For arabinose-based therapeutics, using a deuterated version allows for the differentiation of the drug from endogenous arabinose, enabling precise tracking of its uptake, metabolism, and target engagement.
-
High-Throughput Screening: The methodology can be adapted for screening compound libraries to identify drugs that modulate arabinose metabolism or nucleotide synthesis.
Experimental Protocols
Protocol 1: this compound Labeling of Mammalian Cells
This protocol describes the general procedure for labeling adherent mammalian cells with this compound.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of harvesting. Allow cells to attach and grow overnight in a standard complete culture medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing a base medium (lacking glucose and other sugars if desired for specific experimental aims) with dialyzed FBS and the desired concentration of this compound (typically in the range of 1-10 mM).
-
Labeling:
-
Aspirate the standard culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
-
Incubation: Incubate the cells for the desired period (e.g., for time-course experiments, time points could range from 1 to 24 hours).
-
Harvesting:
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to the metabolite extraction protocol.
-
Protocol 2: Metabolite and RNA/DNA Extraction
This protocol outlines a method for the extraction of polar metabolites and nucleic acids from labeled cells.
Materials:
-
Labeled cells in 6-well plates
-
Ice-cold 80% Methanol
-
Cell scraper
-
Microcentrifuge tubes
-
RNA/DNA extraction kit (e.g., AllPrep DNA/RNA/Protein Mini Kit)
-
Centrifuge
Procedure for Metabolite Extraction:
-
Quenching and Lysis: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the tubes at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Procedure for RNA/DNA Extraction:
-
After washing the labeled cells with ice-cold PBS, proceed with the cell lysis and extraction steps as per the manufacturer's protocol of your chosen RNA/DNA extraction kit.
-
Quantify the extracted RNA and DNA using a spectrophotometer.
-
Store the purified RNA and DNA at -80°C.
Protocol 3: Sample Preparation and GC-MS Analysis of this compound Incorporation into the Metabolite Pool
This protocol details the derivatization and analysis of the polar metabolite fraction by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Resuspend the dried metabolite extract in 50 µL of methoxyamine hydrochloride in pyridine.
-
Incubate at 30°C for 90 minutes with shaking.
-
Add 80 µL of MSTFA and incubate at 37°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use an appropriate temperature program to separate the metabolites.
-
Acquire data in full scan mode or selected ion monitoring (SIM) mode to detect the unlabeled and deuterated forms of arabinose and related metabolites.
-
Protocol 4: LC-MS/MS Analysis of this compound Incorporation into RNA
This protocol describes the enzymatic digestion of RNA to ribonucleosides and their analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Purified RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
LC-MS/MS system with a C18 column
Procedure:
-
RNA Digestion:
-
In a microcentrifuge tube, combine 1-5 µg of RNA with Nuclease P1 and incubate according to the manufacturer's instructions.
-
Add Bacterial Alkaline Phosphatase and continue the incubation to dephosphorylate the nucleosides.
-
-
Sample Cleanup: Use a suitable solid-phase extraction (SPE) method to remove enzymes and salts from the digested sample.
-
LC-MS/MS Analysis:
-
Inject the cleaned-up sample onto the LC-MS/MS system.
-
Separate the ribonucleosides using a reverse-phase gradient.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled and deuterated adenosine, guanosine, cytidine, and uridine.
-
Data Presentation
The following tables present illustrative data that can be obtained from the described protocols.
Table 1: Time-Course of this compound Incorporation into Cellular Metabolites
| Time (hours) | This compound (%) | Ribose-5-phosphate-d6 (%) | Sedoheptulose-7-phosphate-d6 (%) |
| 1 | 85.2 ± 4.1 | 15.3 ± 2.5 | 5.1 ± 1.2 |
| 4 | 92.5 ± 3.5 | 45.8 ± 3.8 | 18.7 ± 2.9 |
| 12 | 95.1 ± 2.8 | 78.2 ± 4.5 | 42.6 ± 3.7 |
| 24 | 96.3 ± 2.1 | 89.6 ± 3.1 | 65.3 ± 4.2 |
Data are presented as mean ± standard deviation (n=3). The percentage represents the fraction of the metabolite pool that is labeled with deuterium.
Table 2: this compound Incorporation into the Ribose Moiety of RNA Nucleosides after 24 hours
| Nucleoside | % Incorporation of d6-Ribose |
| Adenosine | 75.4 ± 5.1 |
| Guanosine | 72.8 ± 4.8 |
| Cytidine | 78.1 ± 5.5 |
| Uridine | 80.3 ± 6.2 |
Data are presented as mean ± standard deviation (n=3). The percentage represents the fraction of the ribonucleoside's ribose moiety that is derived from the this compound tracer.
Visualizations
Caption: Experimental workflow for measuring this compound incorporation.
Caption: Putative metabolic pathway of this compound incorporation.
References
The Use of D-Arabinose-d6 in Studying Glycosylation Pathways: A Theoretical Framework and Methodological Guide
Application Note
Introduction
D-arabinose is a monosaccharide that plays a crucial role in the biology of certain organisms, particularly as a component of complex cell surface glycoconjugates in some trypanosomatid parasites.[1][2][3] The study of glycosylation pathways involving D-arabinose is essential for understanding the biology of these organisms and for the development of potential therapeutic agents. Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites. While the use of carbon-13 (¹³C) labeled precursors like D-glucose has been documented to trace the biosynthesis of D-arabinose, specific applications of deuterium-labeled D-arabinose (D-Arabinose-d6) in studying glycosylation are not extensively reported in publicly available literature.[1][2][3]
This document provides a comprehensive theoretical framework and a set of generalized protocols for the potential application of this compound in studying glycosylation pathways. The information is intended for researchers, scientists, and drug development professionals interested in utilizing stable isotope labeling to investigate the metabolism and incorporation of D-arabinose into glycoconjugates. The methodologies described are based on established principles of metabolic labeling and glycan analysis and are intended to serve as a starting point for experimental design.
Background: D-Arabinose Metabolism
In eukaryotes, D-arabinose is synthesized from D-glucose through the pentose phosphate pathway (PPP).[1] The key intermediate, D-ribulose-5-phosphate, is isomerized to D-arabinose-5-phosphate, which is then dephosphorylated to yield D-arabinose.[1] This endogenous D-arabinose can then be activated to a nucleotide sugar donor, GDP-α-D-arabinopyranose (GDP-D-Arap), which is utilized by arabinosyltransferases to incorporate arabinose into growing glycan chains.[1]
Alternatively, cells can utilize exogenous D-arabinose through a salvage pathway. In this pathway, D-arabinose is first phosphorylated by an arabinokinase to D-arabinose-1-phosphate, which is then converted to GDP-D-Arap.[1]
Principle of this compound Labeling
Metabolic labeling with this compound involves introducing this stable isotope-labeled sugar to cells in culture. The cells will take up the labeled arabinose and metabolize it through the salvage pathway, leading to the formation of GDP-D-Arap-d6. This labeled nucleotide sugar is then used as a donor for glycosylation, resulting in the incorporation of this compound into cellular glycoconjugates.
The mass shift of +6 Da introduced by the deuterium atoms allows for the detection and quantification of labeled glycans by mass spectrometry. By comparing the mass spectra of glycans from labeled and unlabeled cells, researchers can trace the metabolic fate of D-arabinose, identify arabinosylated glycoproteins, and study the dynamics of glycan biosynthesis and turnover.
Diagrams
Caption: Metabolic pathways of D-arabinose.
Caption: Experimental workflow for this compound labeling.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound
Materials:
-
Cell line of interest (e.g., Leishmania tarentolae, Crithidia fasciculata)
-
Appropriate cell culture medium
-
This compound (sterile solution)
-
Control (unlabeled) D-Arabinose (sterile solution)
-
Phosphate-buffered saline (PBS), sterile
-
Cell counting apparatus (e.g., hemocytometer)
-
Centrifuge
Procedure:
-
Cell Culture: Culture the cells under their optimal conditions to a mid-logarithmic growth phase.
-
Preparation for Labeling: Centrifuge the cell suspension to pellet the cells. Wash the cell pellet once with pre-warmed, arabinose-free medium.
-
Labeling: Resuspend the cell pellet in fresh, pre-warmed, arabinose-free medium. For the labeled sample, add this compound to a final concentration of 50-200 µM (this may need to be optimized for your specific cell line and experimental goals). For the unlabeled control, add an equivalent concentration of unlabeled D-Arabinose.
-
Incubation: Incubate the cells for a period of time that allows for sufficient incorporation of the label. This time can range from a few hours to several days, depending on the turnover rate of the glycans of interest. A time-course experiment is recommended to determine the optimal labeling time.
-
Harvesting: After the incubation period, harvest the cells by centrifugation.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any remaining unincorporated labeled or unlabeled arabinose.
-
Storage: The cell pellet can be stored at -80°C until ready for glycoconjugate extraction.
Protocol 2: Extraction and Release of N-Glycans from Labeled Cells
Materials:
-
Labeled and unlabeled cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PNGase F (Peptide-N-Glycosidase F)
-
Denaturing buffer (e.g., 5% SDS, 10% β-mercaptoethanol)
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
C18 solid-phase extraction (SPE) cartridges
-
Graphitized carbon SPE cartridges
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Protein Precipitation: Precipitate the proteins from the cell lysate (e.g., with cold acetone).
-
Denaturation: Resuspend the protein pellet in denaturing buffer and heat at 95°C for 10 minutes.
-
Enzymatic Release of N-Glycans: Add reaction buffer and PNGase F to the denatured protein solution. Incubate at 37°C for 12-18 hours to release the N-glycans.
-
Separation of Glycans from Peptides: Acidify the reaction mixture and apply it to a C18 SPE cartridge. The peptides will bind to the cartridge, and the glycans will be in the flow-through and wash fractions.
-
Glycan Purification: Apply the glycan-containing fractions to a graphitized carbon SPE cartridge. Wash the cartridge to remove salts and detergents, and then elute the glycans with a solution of acetonitrile and water with a small amount of trifluoroacetic acid.
-
Drying: Dry the purified glycans in a vacuum centrifuge. The samples are now ready for mass spectrometry analysis.
Protocol 3: Mass Spectrometry Analysis of Labeled Glycans
Materials:
-
Purified labeled and unlabeled glycan samples
-
Mass spectrometer (e.g., MALDI-TOF/TOF, ESI-QTOF)
-
Appropriate matrix for MALDI (e.g., 2,5-dihydroxybenzoic acid) or solvent for ESI
-
LC system for online separation (optional)
Procedure:
-
Sample Preparation: Reconstitute the dried glycans in an appropriate solvent for mass spectrometry analysis.
-
Mass Spectrometry Acquisition:
-
MALDI-TOF: Mix the glycan sample with the matrix solution and spot it onto the MALDI target plate. Acquire mass spectra in positive or negative ion mode.
-
LC-ESI-MS: Inject the glycan sample onto an LC column (e.g., porous graphitized carbon) coupled to an ESI mass spectrometer. This allows for separation of different glycan isomers prior to mass analysis.
-
-
Data Analysis:
-
Compare the mass spectra of the labeled and unlabeled samples.
-
Look for pairs of peaks separated by 6 Da (or multiples of 6 Da, if multiple this compound residues are incorporated).
-
Use the relative intensities of the labeled and unlabeled glycan peaks to determine the extent of incorporation and to perform relative quantification.
-
Perform tandem MS (MS/MS) on the labeled glycan peaks to confirm the presence of the this compound residue and to aid in structural elucidation.
-
Data Presentation
Quantitative data from this compound labeling experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Relative Abundance of Arabinosylated Glycans in Labeled vs. Unlabeled Cells
| Glycan Composition | Monoisotopic Mass (Unlabeled) | Monoisotopic Mass (Labeled, +6 Da) | Relative Abundance (Unlabeled Control) | Relative Abundance (this compound Labeled) | Fold Change |
| Hex₅HexNAc₂Ara₁ | 1484.5 | 1490.5 | 1.00 | 5.20 | 5.20 |
| Hex₆HexNAc₂Ara₁ | 1646.6 | 1652.6 | 1.00 | 4.80 | 4.80 |
| Hex₅HexNAc₂Ara₂ | 1616.6 | 1628.6 | 1.00 | 3.50 | 3.50 |
| ... | ... | ... | ... | ... | ... |
This table is a hypothetical representation of data.
Table 2: Key Enzymes in D-Arabinose Metabolism
| Enzyme | Pathway | Function |
| Isomerase | De Novo Biosynthesis | Converts D-Ribulose-5-P to D-Arabinose-5-P |
| Phosphatase | De Novo Biosynthesis | Dephosphorylates D-Arabinose-5-P to D-Arabinose |
| Arabinokinase | Salvage Pathway | Phosphorylates exogenous D-Arabinose |
| GDP-D-Arap Pyrophosphorylase | Salvage Pathway | Activates D-Arabinose-1-P to GDP-D-Arap |
| Arabinosyltransferases | Glycosylation | Transfers D-Arabinose from GDP-D-Arap to glycoconjugates |
Conclusion
While direct experimental data on the use of this compound for studying glycosylation is currently limited in the scientific literature, the theoretical framework and protocols provided here offer a solid foundation for researchers to explore its potential. The ability to specifically label and trace the incorporation of D-arabinose into glycoconjugates would be a valuable tool for dissecting the complexities of glycosylation pathways in organisms where this sugar is a key structural component. The successful application of these methods would undoubtedly contribute to a deeper understanding of the biology of these organisms and may open new avenues for therapeutic intervention.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Arabinose-d6 Concentration for Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing D-Arabinose-d6 concentration for your metabolic labeling experiments. The information is presented in a clear question-and-answer format to directly address common challenges.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during your this compound labeling experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or no incorporation of this compound into target metabolites. | 1. Suboptimal this compound concentration: The concentration may be too low for efficient uptake and metabolism. 2. Insufficient incubation time: The labeling duration may not be long enough for detectable incorporation. 3. Cell health and viability issues: High concentrations of the isotope or other culture conditions may be affecting cell metabolism. 4. Metabolic pathway activity: The metabolic pathway utilizing arabinose may not be highly active in your specific cell type or experimental condition. | 1. Optimize this compound concentration: Perform a dose-response experiment to determine the optimal concentration (e.g., test a range from 1 mM to 25 mM). 2. Optimize incubation time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal labeling period. 3. Assess cell viability: Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to ensure the chosen this compound concentration is not toxic. Monitor cell morphology and growth. 4. Consult literature for your cell model: Research the known metabolic pathways of arabinose in your specific cell line to confirm its metabolic potential. |
| High background noise or interference in LC-MS analysis. | 1. Incomplete removal of unlabeled media components. 2. Contamination during sample preparation. 3. Suboptimal LC-MS method. | 1. Thoroughly wash cells: After labeling, wash the cell pellet multiple times with a cold, sterile buffer (e.g., PBS) to remove residual labeled medium. 2. Use high-purity solvents and reagents: Ensure all materials used for metabolite extraction and sample preparation are of high purity to minimize contamination.[1] 3. Optimize LC-MS parameters: Adjust the chromatography gradient and mass spectrometry settings to improve the separation and detection of your target labeled metabolites. |
| Inconsistent labeling efficiency across replicates. | 1. Variability in cell seeding density. 2. Inconsistent timing of media changes and label addition. 3. Errors in this compound stock solution preparation. | 1. Ensure consistent cell plating: Use a precise cell counting method to seed the same number of cells in each replicate. 2. Standardize experimental workflow: Maintain a consistent schedule for all experimental steps, including media changes and the addition of the labeling reagent. 3. Prepare a single, large batch of labeling medium: Use a homogenous stock of this compound labeling medium for all replicates to minimize pipetting errors. |
| Observed changes in cell phenotype or metabolism unrelated to the experimental question. | Isotope effect of deuterium: The heavier isotope can sometimes alter reaction rates and metabolic fluxes.[2] | Perform control experiments: Include a control group treated with unlabeled D-Arabinose at the same concentration to distinguish between the effects of arabinose metabolism and potential isotope effects. |
Frequently Asked Questions (FAQs)
1. What is a good starting concentration for this compound in cell culture labeling experiments?
A definitive optimal concentration for this compound is not universally established and is highly dependent on the cell type and experimental goals. However, based on studies with other labeled sugars like glucose, a good starting point is to test a range of concentrations from 1 mM to 10 mM . It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line that yields sufficient incorporation for detection by your analytical method.
2. How long should I incubate my cells with this compound?
The optimal incubation time will vary depending on the metabolic rate of your cells and the turnover of the metabolites of interest. A time-course experiment is recommended. Start with a range of time points, for example, 6, 12, 24, and 48 hours , to determine the point at which you see significant and stable incorporation without adversely affecting cell health. For some pathways, shorter incubation times may be sufficient, while for others, longer periods may be necessary to achieve a steady-state labeling.[3]
3. Is this compound toxic to cells?
While stable isotopes are generally considered non-toxic, high concentrations of any nutrient, including deuterated sugars, can potentially impact cell viability and metabolism. Deuterium can have isotope effects that may alter enzymatic reactions.[2] Therefore, it is essential to perform a cytotoxicity assay (e.g., MTT, trypan blue) in parallel with your labeling experiment to ensure that the chosen concentration of this compound does not induce cell death or significantly alter proliferation rates.
4. How can I measure the incorporation efficiency of this compound?
The incorporation efficiency is typically determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By analyzing the mass isotopologue distribution of downstream metabolites, you can quantify the percentage of the metabolite pool that contains the deuterium label.[4][5]
5. What are the key steps in a typical this compound labeling experiment workflow?
A typical workflow includes:
-
Cell Culture: Seeding and growing cells to the desired confluency.
-
Labeling: Replacing the standard culture medium with a medium containing a known concentration of this compound.
-
Incubation: Incubating the cells for a predetermined amount of time.
-
Quenching and Harvesting: Rapidly stopping metabolic activity (e.g., with cold methanol) and harvesting the cells.
-
Metabolite Extraction: Extracting the intracellular metabolites.
-
Sample Analysis: Analyzing the extracts using LC-MS or GC-MS to identify and quantify labeled metabolites.
-
Data Analysis: Processing the raw data to determine the extent of isotope incorporation.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Seed cells in a multi-well plate at a consistent density.
-
Preparation of Labeling Media: Prepare culture media with a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10, 25 mM).
-
Labeling: Once cells reach the desired confluency, replace the standard medium with the prepared labeling media.
-
Incubation: Incubate for a fixed period (e.g., 24 hours).
-
Cell Viability Assay: Perform an MTT or similar cytotoxicity assay to assess the effect of each concentration on cell viability.
-
Metabolite Extraction and Analysis: For a subset of wells, harvest the cells and extract metabolites for LC-MS analysis to determine the level of incorporation at each concentration.
-
Data Analysis: Plot cell viability and isotope incorporation against this compound concentration to identify the optimal concentration that provides good labeling without significant toxicity.
Protocol 2: Experimental Workflow for this compound Labeling and LC-MS Analysis
-
Cell Culture: Grow cells in standard medium to ~80% confluency.
-
Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Labeling: Add the pre-warmed culture medium containing the optimized concentration of this compound.
-
Incubation: Incubate for the optimized duration.
-
Quenching: Place the culture plate on dry ice and aspirate the medium. Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Cell Lysis and Harvesting: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Extraction: Vortex the lysate thoroughly and centrifuge at high speed to pellet the protein and cell debris.
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
LC-MS Analysis: Inject the sample into the LC-MS system for analysis.
Visualizations
References
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of gluconeogenesis by deuterated water: the effect of equilibration time and fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor signal intensity of D-Arabinose-d6 in MS
Welcome to the technical support center for D-Arabinose-d6 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity of this compound in Mass Spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for this compound in LC-MS analysis?
Poor signal intensity for this compound can stem from several factors, broadly categorized as issues with the sample, the liquid chromatography (LC) method, or the mass spectrometer (MS) settings. Common culprits include:
-
Sample-related issues: Low sample concentration, sample degradation, or the presence of interfering substances in the sample matrix.[1]
-
LC method-related issues: Suboptimal mobile phase composition, improper column selection, or inadequate chromatographic separation leading to ion suppression.
-
MS-related issues: Incorrect ionization source settings (ESI vs. APCI), inappropriate source parameters (e.g., temperature, gas flows, voltages), or in-source fragmentation.
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound?
The choice between ESI and APCI depends on the sample and the chromatographic conditions.
-
ESI is generally preferred for polar, ionizable molecules like carbohydrates.[2] It is a "soft" ionization technique that typically results in less fragmentation and a more abundant molecular ion. For underivatized sugars, ESI is often performed in negative ion mode, detecting the [M-H]⁻ ion.[3] However, positive ion mode can also be used, often detecting adducts like [M+Na]⁺ or [M+NH₄]⁺.
-
APCI is generally better for less polar, more volatile compounds.[2] However, it can be a viable alternative for carbohydrates, sometimes offering better sensitivity, especially when forming chloride adducts ([M+Cl]⁻) in negative ion mode by post-column addition of a chlorinated solvent.[4]
Recommendation: Start with ESI in both positive and negative ion modes to determine which provides the best signal for your this compound standard. If the signal is poor, and particularly if you are using a normal-phase chromatography method where the mobile phase is less polar, APCI could be a worthwhile alternative to investigate.
Q3: What are the expected m/z values for this compound in the mass spectrum?
The expected m/z will depend on the ionization mode and the formation of adducts. The molecular weight of D-Arabinose is approximately 150.13 g/mol . For this compound, where six hydrogens are replaced by deuterium, the molecular weight will be approximately 156.17 g/mol .
| Ionization Mode | Adduct/Ion Type | Expected m/z for this compound |
| Positive ESI | [M+H]⁺ | 157.18 |
| [M+Na]⁺ | 179.16 | |
| [M+K]⁺ | 195.13 | |
| [M+NH₄]⁺ | 174.20 | |
| Negative ESI | [M-H]⁻ | 155.16 |
| [M+Cl]⁻ | 191.14 | |
| [M+CH₃COO]⁻ | 215.18 | |
| Positive APCI | [M+H]⁺ | 157.18 |
| Negative APCI | [M-H]⁻ | 155.16 |
| [M+Cl]⁻ | 191.14 |
Q4: Could Hydrogen-Deuterium (H/D) exchange be affecting my signal?
Yes, H/D exchange is a critical consideration when working with deuterated compounds, especially those with labile hydrogens like the hydroxyl groups on this compound.[5][6][7] The deuterium atoms on the carbon backbone are stable, but if the hydroxyl deuterons exchange back to protons, you will see a decrease in the signal at the expected m/z for the fully deuterated molecule and an increase at lower masses.
To minimize H/D back-exchange:
-
Use deuterated solvents for your sample preparation and mobile phases if possible.
-
Minimize the time the sample spends in protic (hydrogen-containing) solvents.
-
Optimize the temperature of the ion source; higher temperatures can sometimes promote back-exchange.
Q5: What is "in-source fragmentation" and could it be the cause of my poor signal?
In-source fragmentation, also known as in-source collision-induced dissociation (CID), occurs when molecules fragment within the ion source of the mass spectrometer before they reach the mass analyzer.[8] This can lead to a weak or absent signal for the intended precursor ion. For carbohydrates, common in-source fragments involve the loss of water (H₂O).
To reduce in-source fragmentation:
-
Optimize the cone voltage (or equivalent parameter): This is a key parameter that influences the energy imparted to the ions. Start with a low cone voltage and gradually increase it while monitoring the signal of your precursor ion and any potential fragment ions.
-
Adjust source temperatures: High temperatures can sometimes lead to thermal degradation and fragmentation.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow for Poor this compound Signal
This guide provides a step-by-step workflow to diagnose and resolve poor signal intensity.
Caption: A stepwise workflow for troubleshooting poor signal intensity of this compound.
Guide 2: Optimizing Mass Spectrometer Source Parameters
Fine-tuning the ion source is crucial for maximizing the signal of this compound. The following table provides a starting point for optimization. Infuse a standard solution of this compound directly into the mass spectrometer to find the optimal parameters without chromatographic influence.
| Parameter | ESI Typical Starting Values | APCI Typical Starting Values | Troubleshooting Action |
| Ionization Mode | Negative/Positive | Negative/Positive | Test both polarities. Negative mode is often better for underivatized sugars. |
| Capillary Voltage | 2.5 - 3.5 kV | 3 - 5 kV | Optimize for stable spray and maximum signal. |
| Cone Voltage | 20 - 40 V | 20 - 50 V | A critical parameter. Too high can cause in-source fragmentation. Start low and increase incrementally. |
| Source Temperature | 100 - 150 °C | 350 - 450 °C | Higher temperatures can improve desolvation but may cause degradation. |
| Desolvation Temp. | 250 - 400 °C | N/A | Optimize for efficient solvent removal without degrading the analyte. |
| Nebulizer Gas Flow | Instrument Dependent | Instrument Dependent | Adjust for a stable spray. |
| Desolvation Gas Flow | Instrument Dependent | Instrument Dependent | Optimize for efficient droplet desolvation. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
This protocol outlines a general procedure for preparing a this compound standard for LC-MS analysis.
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., high-purity water or methanol) to a concentration of 1 mg/mL. Ensure complete dissolution.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed vial to prevent evaporation and contamination.
-
-
Working Standard Preparation:
-
Prepare a series of dilutions from the stock solution using the initial mobile phase composition as the diluent. This ensures compatibility with the LC system and good peak shape.[1]
-
A typical concentration range for initial method development is 10-1000 ng/mL.
-
-
Final Sample Preparation:
-
Transfer an aliquot of the working standard into an appropriate autosampler vial.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
Protocol 2: Method for Investigating In-Source Fragmentation
This protocol helps determine if in-source fragmentation is the cause of poor signal.
-
Direct Infusion Setup:
-
Prepare a 1 µg/mL solution of this compound in a solvent mixture that mimics your LC mobile phase (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).
-
-
Cone Voltage Ramp Experiment:
-
Set all other source parameters to their typical values.
-
Acquire mass spectra while ramping the cone voltage (or equivalent parameter) from a low value (e.g., 10 V) to a high value (e.g., 100 V).
-
Monitor the intensity of the expected precursor ion (e.g., [M-H]⁻ at m/z 155.16) and potential fragment ions (e.g., loss of water, [M-H-H₂O]⁻ at m/z 137.15).
-
-
Data Analysis:
-
Plot the intensity of the precursor and fragment ions as a function of the cone voltage.
-
The optimal cone voltage will be the value that gives the highest intensity for the precursor ion before it starts to significantly decrease and the fragment ions begin to appear.
-
Caption: The effect of cone voltage on in-source fragmentation of this compound.
References
- 1. google.com [google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. advion.com [advion.com]
- 5. facultygallery.harding.edu [facultygallery.harding.edu]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen/deuterium exchange for the analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Nuances of Deuterium Exchange in D-Arabinose-d6: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing D-Arabinose-d6, maintaining its isotopic integrity is paramount for accurate experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to minimize the isotopic exchange of deuterium atoms.
The labile nature of hydroxyl protons in carbohydrates makes deuterated sugars like this compound susceptible to hydrogen-deuterium (H/D) exchange, particularly in the presence of protic solvents or under non-neutral pH conditions. This guide offers practical solutions and detailed protocols to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom covalently bonded to a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] In this compound, the deuterium atoms on the hydroxyl (-OD) groups are "labile" or "exchangeable." When exposed to protic solvents (e.g., water, methanol), these deuterium atoms can be readily swapped for protons, leading to a loss of the isotopic label. This is a significant concern as it can compromise the accuracy of quantitative analyses and the interpretation of experimental results that rely on the stable isotopic label.
Q2: What are the primary factors that promote deuterium exchange?
A2: The primary factors that accelerate deuterium exchange in carbohydrates are:
-
pH: Both acidic and basic conditions catalyze the exchange of labile protons.[2] The rate of exchange is at its minimum between pH 2 and 3.[2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
-
Solvent: Protic solvents, which contain exchangeable protons (e.g., water, alcohols), readily facilitate deuterium exchange. Aprotic solvents (e.g., DMSO, chloroform) are preferred for minimizing this exchange.
Q3: How can I minimize deuterium exchange during sample preparation?
A3: To minimize deuterium exchange, it is crucial to control the factors mentioned above. Key strategies include:
-
Use aprotic solvents: Whenever possible, dissolve this compound in anhydrous aprotic solvents such as Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3).
-
Maintain neutral pH: If an aqueous solvent is unavoidable, use a deuterated buffer to maintain a neutral pH.
-
Work at low temperatures: Perform sample preparation steps at the lowest practical temperature to slow down the exchange rate.
-
Minimize exposure to moisture: Handle the compound in a dry environment (e.g., a glove box) and use anhydrous solvents to prevent the introduction of atmospheric water.
Q4: What is the best way to store this compound to maintain its isotopic purity?
A4: For long-term storage, this compound should be kept as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a desiccator at a low temperature (-20°C or below). Avoid storing it in solution, especially in protic solvents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of deuterium label observed in NMR spectrum after dissolving in D2O. | Back-exchange with residual protons in the D2O or from atmospheric moisture. | 1. Use high-purity D2O (99.9%+). 2. Lyophilize the this compound from D2O multiple times to remove exchangeable protons. 3. Prepare the NMR sample in a glove box under a dry atmosphere. 4. Consider using an aprotic deuterated solvent like DMSO-d6. |
| Inconsistent results in quantitative mass spectrometry analysis. | Isotopic exchange occurring during sample preparation or analysis. | 1. Review the entire sample preparation workflow for any exposure to protic solvents or non-neutral pH conditions. 2. Ensure all solvents are anhydrous. 3. If using LC-MS, minimize the time the sample spends in the aqueous mobile phase and use a deuterated mobile phase if possible. |
| Degradation of the sample observed after storage. | Improper storage conditions leading to chemical degradation and potential isotopic exchange. | 1. Store the solid compound in a desiccator at -20°C or below. 2. Avoid repeated freeze-thaw cycles if stored in solution. 3. Ensure the storage container is tightly sealed to prevent moisture ingress. |
Quantitative Data on Deuterium Stability
Table 1: Estimated Stability of this compound in Various Solvents at Room Temperature (25°C)
| Solvent | Type | Estimated Deuterium Retention over 24 hours |
| D2O (neutral pH) | Protic | Moderate (some exchange expected) |
| CD3OD | Protic | Low to Moderate (significant exchange expected) |
| DMSO-d6 | Aprotic | High (minimal exchange) |
| CDCl3 | Aprotic | Very High (negligible exchange) |
Table 2: Estimated Effect of pH on Deuterium Exchange of this compound in Aqueous Solution
| pH | Condition | Estimated Rate of Deuterium Exchange |
| < 2 | Strongly Acidic | High |
| 2 - 3 | Mildly Acidic | Minimum |
| 4 - 6 | Weakly Acidic | Low |
| 7 | Neutral | Moderate |
| > 8 | Basic | High |
Table 3: Estimated Influence of Temperature on Deuterium Exchange of this compound in D2O (neutral pH)
| Temperature | Estimated Rate of Deuterium Exchange |
| 4°C | Low |
| 25°C | Moderate |
| 50°C | High |
Experimental Protocols
Protocol 1: Preparation of this compound for NMR Spectroscopy in an Aprotic Solvent
Objective: To prepare a solution of this compound for NMR analysis while minimizing deuterium exchange.
Materials:
-
This compound
-
Anhydrous DMSO-d6
-
NMR tube with cap
-
Glove box or dry environment
Procedure:
-
Ensure all glassware, including the NMR tube, is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Transfer the desired amount of this compound to the NMR tube inside a glove box or a nitrogen-purged glove bag to minimize exposure to atmospheric moisture.
-
Add the required volume of anhydrous DMSO-d6 to the NMR tube using a dry syringe.
-
Cap the NMR tube securely.
-
Gently vortex or sonicate the tube until the sample is fully dissolved.
-
Acquire the NMR spectrum as soon as possible after preparation.
Protocol 2: Lyophilization of this compound to Remove Protic Solvents
Objective: To remove a protic solvent (e.g., D2O) from a solution of this compound to obtain a solid sample with minimal back-exchange.
Materials:
-
Solution of this compound in a protic solvent
-
Lyophilizer (freeze-dryer)
-
Appropriate flask for lyophilization
Procedure:
-
Freeze the solution of this compound completely. For small volumes, this can be done by immersing the flask in liquid nitrogen and swirling to create a thin, frozen shell on the inside of the flask.
-
Connect the flask to the lyophilizer, ensuring a good vacuum seal.
-
Start the lyophilizer, making sure the condenser is at a sufficiently low temperature (e.g., -50°C or lower).
-
Allow the solvent to sublime completely. This may take several hours to overnight, depending on the volume and solvent.
-
Once the sample is completely dry (appears as a fluffy solid), vent the lyophilizer with dry nitrogen gas.
-
Immediately cap the flask and store the solid this compound in a desiccator.
Visualizing Experimental Workflows
To further clarify the recommended procedures, the following diagrams illustrate the key steps for handling this compound to maintain its isotopic integrity.
References
D-Arabinose-d6 solubility issues in aqueous and organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with D-Arabinose-d6 in aqueous and organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: D-Arabinose, and by extension this compound, is a polar molecule and is highly soluble in polar solvents like water. Its solubility in organic solvents is limited, especially in non-polar solvents. It is generally soluble in polar aprotic solvents like DMSO and in mixtures of water and polar protic solvents like ethanol and methanol.
Q2: Why is my this compound not dissolving in water as expected?
A2: Several factors can affect the dissolution of this compound in water:
-
Temperature: Solubility of sugars generally increases with temperature. If you are trying to dissolve it at a low temperature, try warming the solution gently.
-
Concentration: You may be trying to prepare a supersaturated solution. Check the solubility data to ensure you are within the solubility limits for your desired temperature.
-
Purity of Water: The presence of impurities in the water can sometimes affect solubility. Using high-purity water (e.g., deionized or distilled) is recommended.
-
Agitation: Ensure the solution is being adequately stirred or agitated to facilitate dissolution.
Q3: Can I dissolve this compound in pure ethanol or methanol?
A3: D-Arabinose has very low solubility in pure ethanol and methanol. It is more soluble in mixtures of these alcohols with water. As the proportion of water in the mixture decreases, the solubility of D-Arabinose will also decrease significantly.
Q4: I am observing a slow dissolution rate. How can I speed it up?
A4: To increase the rate of dissolution, you can:
-
Increase the temperature: Gently warming the solvent will increase the kinetic energy of the molecules and speed up dissolution.
-
Increase agitation: More vigorous stirring or sonication can help break up solid particles and increase the surface area available for solvation.
-
Decrease particle size: If possible, grinding the this compound to a finer powder will increase the surface area and lead to faster dissolution.
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in an aqueous buffer.
-
Question: I am trying to prepare a concentrated stock solution of this compound in a phosphate-buffered saline (PBS) solution at room temperature, but a significant amount of solid remains undissolved. What should I do?
-
Answer:
-
Verify Concentration: First, check the intended concentration against the known solubility of D-Arabinose in water (see data table below). It is possible you are attempting to create a solution that exceeds its solubility limit.
-
Gentle Heating: Try gently warming the solution to 30-40°C while stirring. Many sugars exhibit increased solubility at higher temperatures.
-
pH Adjustment: While D-Arabinose is a neutral sugar, the pH of your buffer could potentially influence its stability over long periods, though it's less likely to be the primary cause of insolubility. Ensure the pH is within a stable range for your intended experiment.
-
Incremental Addition: When preparing highly concentrated solutions, try adding the this compound powder in small portions to the vortexing buffer, allowing each portion to dissolve before adding the next.
-
Issue 2: Precipitation occurs when adding a this compound stock solution (in DMSO) to an aqueous medium.
-
Question: I have a 100 mM stock solution of this compound in DMSO. When I add it to my aqueous cell culture medium, a precipitate forms. Why is this happening and how can I prevent it?
-
Answer: This is a common issue when a compound is highly soluble in an organic solvent but has lower solubility in the final aqueous medium. The DMSO is acting as a solvent, but when diluted into the aqueous medium, the overall solvent polarity increases, causing the less soluble compound to precipitate.
-
Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of DMSO in your aqueous medium, which may be sufficient to keep the this compound in solution.
-
Increase Final Volume: Add the DMSO stock to a larger volume of the aqueous medium to ensure the final concentration of this compound is well below its aqueous solubility limit.
-
Stir Vigorously: Add the DMSO stock dropwise to the vigorously stirring aqueous medium to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.
-
Quantitative Solubility Data for D-Arabinose
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molarity (approx.) |
| Water | 20 | ~45 | ~450 | ~3.0 M |
| Water | 30 | ~55 | ~550 | ~3.7 M |
| Water | 50 | ~75 | ~750 | ~5.0 M |
| DMSO | Room Temp. | ~30 mg/mL | 30 | ~0.2 M |
| Methanol | 25 | Low | Low | - |
| Ethanol | 25 | Very Low | Very Low | - |
| Methanol/Water (75:25 w/w) | 22 | ~5 | ~50 | ~0.33 M |
| Ethanol/Water (50:50 w/w) | 25 | ~20 | ~200 | ~1.33 M |
Note: The data for mixed solvents can vary. The values provided are estimates based on available literature.
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or another suitable analytical method for quantification.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" means that there should be undissolved solid present at equilibrium.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining micro-particulates.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC-RID.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Correcting for background interference in D-Arabinose-d6 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for background interference during D-Arabinose-d6 analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background interference in this compound analysis by LC-MS/MS?
A1: Background interference in this compound analysis can originate from several sources:
-
Isotopic Overlap: Natural isotopic abundance of unlabeled D-Arabinose can contribute to the signal of this compound, particularly if the mass difference is small.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[1][2]
-
Contaminants: Impurities from solvents, reagents, collection tubes, and the LC-MS/MS system itself can introduce interfering peaks.[3][4] This can include plasticizers, detergents, and other small molecules.
-
In-source Fragmentation: The analyte itself or co-eluting compounds can fragment within the ion source, creating ions that interfere with the target analyte's signal.[3]
Q2: How can I minimize matrix effects when analyzing this compound in plasma?
A2: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
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Effective Sample Preparation: Employ robust sample preparation techniques to remove interfering matrix components. This can include protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2]
-
Chromatographic Separation: Optimize the liquid chromatography method to achieve baseline separation of this compound from co-eluting matrix components. This may involve adjusting the column chemistry, mobile phase composition, and gradient profile.
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help compensate for matrix effects, as it will be similarly affected by ionization suppression or enhancement. For this compound, a heavier isotope-labeled version like D-Arabinose-13C6 could be considered if available.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects observed in the unknown samples.
Q3: What should I do if I suspect isotopic overlap is affecting my this compound quantification?
A3: Isotopic overlap can be a concern, especially with deuterated compounds.
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to differentiate between the analyte and interfering isotopic peaks based on their exact mass.
-
Correction Calculations: Mathematical correction for the contribution of natural isotopes from the unlabeled analyte to the deuterated analyte's signal may be necessary. Published equations are available for this purpose.[5]
-
Selection of a Different Labeled Isotope: If possible, using a 13C-labeled version of D-Arabinose instead of a deuterated one can sometimes reduce the likelihood of overlap from natural isotopes.
Troubleshooting Guides
Issue 1: High Background Noise Across the Chromatogram
Symptoms:
-
Elevated baseline in the chromatogram.
-
Poor signal-to-noise ratio for the this compound peak.
-
Difficulty in integrating the analyte peak accurately.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases before use. |
| Contaminated LC System | Flush the entire LC system, including the autosampler and tubing, with a strong solvent mixture (e.g., isopropanol:water).[4] |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions.[4] |
| Gas Supply Impurities | Ensure high-purity nitrogen and collision gases are used. Install in-line gas purifiers if necessary. |
Issue 2: Unexpected Peaks Interfering with this compound Peak
Symptoms:
-
Co-eluting peaks that overlap with the this compound peak.
-
Inaccurate peak integration and quantification.
-
Poor reproducibility of results.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Components | Improve sample preparation by incorporating a more selective extraction method like SPE. Optimize the chromatographic method to improve separation. |
| Metabolites of Co-administered Drugs | If analyzing clinical samples, investigate the potential for metabolites of other drugs to interfere. Adjust the chromatography to separate these compounds. |
| Plasticizers or other Contaminants | Use polypropylene or glass tubes instead of polystyrene. Avoid using parafilm or other potential sources of contamination during sample handling. |
| Isomeric Interference | Other deuterated sugars with the same mass could potentially interfere. Ensure the chromatographic method can separate isomers if their presence is suspected. |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Human Plasma
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Vortex and aliquot 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound with a heavier isotope label) to each plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Data Presentation
Table 1: Hypothetical Background Noise Levels in this compound Analysis
| Sample Type | Background Noise (cps) | Signal-to-Noise (S/N) for LLOQ |
| Solvent Blank | 500 | N/A |
| Neat Standard (LLOQ) | 550 | 25 |
| Plasma Blank (Post-Precipitation) | 2,500 | N/A |
| Spiked Plasma (LLOQ) | 2,800 | 8 |
This table illustrates how to present background noise data. A significant increase in background in the plasma blank compared to the solvent blank indicates matrix-derived interference.
Table 2: Hypothetical Matrix Effect Assessment for this compound
| Analyte | Peak Area (Neat Solution) | Peak Area (Post-extraction Spike) | Matrix Effect (%) |
| This compound | 150,000 | 90,000 | -40% (Suppression) |
| Internal Standard | 165,000 | 98,000 | -40.6% (Suppression) |
This table demonstrates the calculation of matrix effect. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting logic for high background interference.
References
- 1. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Arabinose-d6 Extraction from Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of D-Arabinose-d6 from biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in our experiments?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS). SIL internal standards are the preferred choice in quantitative bioanalysis, particularly for LC-MS/MS and GC-MS methods.[1] They are chemically and physically almost identical to the analyte of interest (endogenous D-Arabinose) and are therefore expected to behave similarly during sample preparation, extraction, and analysis. This helps to correct for variability in extraction recovery and matrix effects, leading to more accurate and precise quantification of the analyte.[1]
Q2: What are the most common biological matrices for D-Arabinose analysis?
A2: The most common biological matrices for D-Arabinose analysis include urine and plasma. Urine is often used in studies related to metabolic disorders and as a biomarker for certain diseases. Plasma is used to understand the systemic concentration and pharmacokinetics of D-arabinose.
Q3: What are the primary challenges when extracting this compound from biological samples?
A3: The primary challenges include:
-
Low concentrations: Endogenous D-arabinose and its labeled counterpart can be present at very low levels in biological samples, requiring sensitive analytical methods.
-
Matrix effects: Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.
-
Extraction efficiency and recovery: Ensuring consistent and high recovery of both the analyte and the internal standard is crucial for accurate quantification. Different extraction methods can yield varying efficiencies.
-
Isotope effects: The deuterium labeling in this compound can sometimes lead to slight differences in chromatographic retention time compared to the unlabeled D-arabinose. This can potentially lead to differential matrix effects for the analyte and the internal standard.
-
Protein binding: In plasma, D-arabinose may be non-covalently bound to proteins, which can affect its extraction efficiency.
Q4: Which analytical techniques are most suitable for the analysis of this compound?
A4: The most suitable analytical techniques are hyphenated mass spectrometry methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity for the analysis of monosaccharides in complex biological fluids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique, but it requires derivatization of the sugar to make it volatile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound and Analyte | Inefficient protein precipitation: Proteins may have encapsulated the analyte and internal standard, leading to their removal with the protein pellet. | - Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma. A 3:1 or 4:1 ratio is commonly used. - Ensure thorough vortexing and adequate incubation time at a low temperature (e.g., -20°C) to maximize protein precipitation. |
| Suboptimal Solid-Phase Extraction (SPE) protocol: The chosen SPE sorbent or elution solvent may not be appropriate for arabinose. | - Screen different SPE sorbents (e.g., reversed-phase C18, mixed-mode cation exchange). - Optimize the pH of the sample and the composition of the wash and elution solvents. | |
| Inefficient Liquid-Liquid Extraction (LLE): The chosen organic solvent may have poor partitioning for arabinose. | - Test different organic solvents or solvent mixtures (e.g., ethyl acetate, methyl tert-butyl ether). - Adjust the pH of the aqueous phase to ensure arabinose is in a neutral form for better extraction into the organic phase. | |
| High Variability in Results (%RSD > 15%) | Inconsistent sample preparation: Manual pipetting errors or variations in extraction timing can introduce variability. | - Use calibrated pipettes and consider using an automated liquid handler for improved precision. - Ensure all samples are processed under identical conditions and for the same duration. |
| Matrix effects: Different patient or subject samples can have varying matrix components affecting ionization. | - Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. - If significant matrix effects are observed, consider a more rigorous cleanup method like SPE or LLE. | |
| Poor Peak Shape in Chromatography | Sample solvent incompatible with mobile phase: Injecting a sample in a strong solvent can cause peak distortion, especially for early eluting compounds. | - Evaporate the extraction solvent and reconstitute the sample in the initial mobile phase or a weaker solvent. |
| Column overload: Injecting too much sample or analyte onto the column. | - Dilute the sample before injection. | |
| This compound and D-Arabinose Peaks are Separated | Isotope effect: The deuterium labeling can cause a slight shift in retention time. | - This is a known phenomenon. Ensure that the integration windows for both peaks are set correctly. - The key is that the separation is consistent across all samples. |
| No or Very Low Signal for this compound | Degradation of the internal standard: this compound may have degraded during storage or sample processing. | - Check the storage conditions and expiry date of the this compound standard. - Prepare fresh working solutions of the internal standard. |
| Incorrect spiking of internal standard: The internal standard may not have been added to the samples. | - Review the experimental protocol to ensure the internal standard addition step was not missed. |
Quantitative Data Summary
The following tables summarize typical performance data for different extraction methods for monosaccharides from biological fluids. Note that specific recovery and precision can vary depending on the exact protocol, instrumentation, and laboratory.
Table 1: Comparison of Extraction Methods for Monosaccharides from Plasma
| Extraction Method | Typical Recovery (%) | Typical Precision (%RSD) | Notes |
| Protein Precipitation (Acetonitrile) | 85 - 105 | < 15 | Simple, fast, and cost-effective. May have higher matrix effects compared to other methods. |
| Protein Precipitation (Methanol) | 80 - 100 | < 15 | Similar to acetonitrile but may have different selectivity for certain metabolites. |
| Solid-Phase Extraction (SPE) | 90 - 110 | < 10 | Provides cleaner extracts with reduced matrix effects. Requires method development to optimize sorbent and solvents. |
| Liquid-Liquid Extraction (LLE) | 75 - 95 | < 15 | Can provide clean extracts but may have lower recovery for polar compounds like arabinose. |
Table 2: Reported Recovery for Monosaccharides in Biological Samples
| Monosaccharide | Biological Matrix | Extraction Method | Recovery (%) | Reference |
| Arabinose, Xylose, Fructose, Glucose | Plant material | Microwave-assisted extraction followed by SPE | 85.0 - 103.2 | [2] |
| Various monosaccharides | Fermentation broth | SPE | >90% (spike recovery) | [2] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Human Plasma
This protocol is a general procedure for the extraction of small polar molecules like D-arabinose from plasma.
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g and maintaining 4°C
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution to the plasma and briefly vortex.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (the clear liquid on top) without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC-MS mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Extraction from Human Plasma
This protocol provides a more rigorous cleanup to reduce matrix effects.
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Mixed-mode cation exchange SPE cartridge
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium hydroxide solution (5%)
-
Formic acid solution (2%)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a glass tube.
-
Add 50 µL of this compound internal standard solution and vortex.
-
Add 500 µL of 4% phosphoric acid in water and vortex.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC-MS mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Visualizations
References
Challenges in D-Arabinose-d6 quantification in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with D-Arabinose-d6 quantification in complex matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound, providing step-by-step solutions to help you resolve experimental problems.
Issue 1: Poor Peak Shape or Tailing
Poor chromatographic peak shape can significantly impact the accuracy and precision of quantification.
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the injection volume. 2. Dilute the sample. 3. Use a column with a larger internal diameter or stationary phase capacity. |
| Inappropriate Mobile Phase | 1. Ensure the mobile phase pH is appropriate for the analyte's pKa. 2. Optimize the organic solvent percentage and gradient slope. 3. Consider a different mobile phase additive (e.g., formic acid, ammonium formate). |
| Contaminated Guard or Analytical Column | 1. Flush the column with a strong solvent. 2. Replace the guard column. 3. If the problem persists, replace the analytical column. |
| Secondary Interactions with Column Hardware | 1. Use a column with bio-inert hardware. 2. Add a chelating agent like EDTA to the mobile phase if metal chelation is suspected. |
Issue 2: High Background or Baseline Noise
A high baseline can obscure the analyte peak and lead to inaccurate integration.
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | 1. Use high-purity, LC-MS grade solvents and additives. 2. Filter all mobile phases before use. 3. Prepare fresh mobile phase daily. |
| Dirty Mass Spectrometer Ion Source | 1. Clean the ion source components according to the manufacturer's instructions. |
| Leak in the LC System | 1. Check for leaks at all fittings and connections. 2. Perform a system pressure test. |
| Improperly Set MS Parameters | 1. Optimize ion source parameters (e.g., gas flow, temperature). |
Issue 3: Inconsistent or Low Recovery of this compound
Low and variable recovery of the internal standard can lead to inaccurate quantification of the target analyte.
| Possible Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | 1. Optimize the solid-phase extraction (SPE) protocol (sorbent, wash, and elution solvents). 2. For protein precipitation, evaluate different precipitation solvents (e.g., acetonitrile, methanol, acetone). 3. Ensure complete evaporation and reconstitution of the sample. |
| Analyte Adsorption | 1. Use low-adsorption vials and collection plates. 2. Add a small amount of organic solvent to the reconstitution solution. |
| Degradation of this compound | 1. Process samples at low temperatures. 2. Investigate the pH stability of this compound in your sample matrix and adjust the sample processing conditions accordingly. |
Issue 4: Interference from Endogenous D-Arabinose
The presence of endogenous, unlabeled D-Arabinose in the sample can interfere with the quantification of this compound, especially if there is isotopic overlap.
| Possible Cause | Troubleshooting Steps |
| Isotopic Contribution from Natural Abundance | 1. Use a higher-mass deuterated standard if available (e.g., d7 or d8). 2. Correct for the natural isotopic abundance of the analyte in your data processing software. |
| Co-elution with Unlabeled D-Arabinose | 1. Optimize the chromatographic method to achieve baseline separation between D-Arabinose and any potential isomers or interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
The most common sources of interference are endogenous D-Arabinose present in the biological matrix and other isomeric sugars that may not be chromatographically resolved. Matrix components such as salts, lipids, and proteins can also cause ion suppression or enhancement in the mass spectrometer.
Q2: How can I minimize ion suppression in my assay?
To minimize ion suppression, consider the following:
-
Improve sample cleanup: Use a more rigorous solid-phase extraction (SPE) protocol or a two-step extraction method.
-
Optimize chromatography: Ensure that this compound elutes in a region free from significant matrix effects. A dilution-and-shoot approach can sometimes mitigate matrix effects, but may compromise sensitivity.
-
Use a different ionization source: If available, try a different ionization technique (e.g., APCI instead of ESI) that may be less susceptible to matrix effects for your analyte.
Q3: Is isotopic exchange a concern with this compound?
Deuterium atoms on hydroxyl or carboxyl groups can be susceptible to exchange with protons from the solvent. However, the deuterium labels in commercially available this compound are typically on carbon atoms, which are not readily exchangeable under normal analytical conditions. Always confirm the labeling positions from the manufacturer's certificate of analysis.
Q4: What are the ideal storage conditions for this compound standards and samples?
Stock solutions of this compound should be stored at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and degradation. Processed samples in the autosampler should be kept at a low temperature (e.g., 4°C) to maintain stability during the analytical run. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
-
Sample Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex, centrifuge to pellet any remaining particulates, and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
-
Sample Pre-treatment: Centrifuge the urine sample at 2,000 x g for 5 minutes. Dilute 100 µL of the supernatant with 400 µL of 2% phosphoric acid. Add 10 µL of this compound internal standard.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound quantification.
Caption: An experimental workflow for sample preparation in this compound analysis.
Preventing degradation of D-Arabinose-d6 during sample processing
Welcome to the technical support center for D-Arabinose-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample processing. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a deuterated form of D-Arabinose, a five-carbon monosaccharide (pentose). The deuterium labels make it a valuable internal standard or tracer in metabolic studies using mass spectrometry. As a reducing sugar, this compound contains a reactive aldehyde group in its open-chain form, making it susceptible to degradation under various experimental conditions.[1][2] Ensuring its stability is critical for accurate and reproducible quantitative analysis.
Q2: What are the primary pathways of this compound degradation during sample processing?
The main degradation pathways for this compound are:
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Alkaline Degradation: In basic solutions, this compound can undergo enolization and isomerization, leading to a complex mixture of degradation products, including other sugars and organic acids.[3][4] At high pH and in the presence of oxidizing agents like hydrogen peroxide, it can degrade into smaller molecules like sodium formate.[5]
-
Acid-Catalyzed Degradation: Acidic conditions, especially at elevated temperatures, can lead to the dehydration of pentoses like D-arabinose to form furfural and other degradation products.
-
Maillard Reaction: This non-enzymatic browning reaction occurs between the aldehyde group of this compound and the amino group of amino acids, peptides, or proteins.[1] This reaction is accelerated by heat and neutral to slightly alkaline pH.
Q3: Does the deuterium labeling in this compound affect its stability compared to unlabeled D-Arabinose?
The replacement of hydrogen with deuterium atoms is not expected to significantly alter the chemical reactivity or degradation pathways of the molecule under typical sample processing conditions. The fundamental chemical properties of the aldehyde and hydroxyl groups, which are the sites of degradation, remain the same. While deuterium substitution can lead to kinetic isotope effects, these are generally subtle for the types of reactions involved in degradation and are unlikely to provide significant protection against it.
Troubleshooting Guides
This section provides troubleshooting advice for common problems related to this compound degradation.
Issue 1: Low or inconsistent recovery of this compound in analytical runs.
This is often a primary indicator of degradation during sample processing.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High pH during extraction or processing | Maintain a neutral or slightly acidic pH (pH 6-7) during all sample handling steps. Use buffers like phosphate or citrate to control pH. Avoid strong bases. |
| Elevated temperatures | Keep samples on ice or at 4°C throughout the entire workflow.[6] For long-term storage, freeze samples at -80°C immediately after collection and quenching.[6] |
| Presence of amino acids (Maillard Reaction) | If your sample contains high concentrations of amino acids, minimize heating steps. Consider protein precipitation and removal early in the protocol. |
| Multiple freeze-thaw cycles | Aliquot samples into single-use volumes after initial processing to avoid repeated freezing and thawing, which can lead to metabolite degradation.[7] |
| Oxidation | Work quickly and minimize exposure of the sample to air. Consider degassing solvents or working under an inert atmosphere (e.g., nitrogen) for highly sensitive samples. |
Experimental Protocols
Protocol 1: General Sample Quenching and Extraction for Metabolomics
This protocol is designed to rapidly halt enzymatic activity and extract polar metabolites, including this compound, from biological samples.
Materials:
-
Liquid nitrogen
-
Pre-chilled extraction solvent (e.g., 80% methanol in water) at -80°C
-
Centrifuge capable of reaching 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Quenching: Immediately after collection, flash-freeze the biological sample in liquid nitrogen to halt all metabolic activity.[6]
-
Extraction:
-
For adherent cells: Aspirate the culture medium and add the pre-chilled extraction solvent directly to the culture dish. Scrape the cells and collect the extract.
-
For suspension cells or tissues: Homogenize the frozen sample in the pre-chilled extraction solvent.
-
-
Incubation: Incubate the mixture at -20°C for at least 30 minutes to allow for complete protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator without heating.
-
Reconstitution and Storage: Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., water/acetonitrile) and store at -80°C until analysis.
Visualizing Degradation Pathways and Prevention Strategies
To better understand the factors influencing this compound stability, the following diagrams illustrate the key degradation pathways and a recommended workflow for preventing degradation.
Figure 1. Key degradation pathways for this compound.
Figure 2. Workflow to minimize this compound degradation.
References
Technical Support Center: D-Arabinose-d6 Derivatization for GC-MS Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the complete derivatization of D-Arabinose-d6 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Sugars like D-Arabinose are highly polar and non-volatile compounds.[1][2] This makes them unsuitable for direct analysis by GC-MS, which requires analytes to be volatile enough to exist in the gas phase. Derivatization chemically modifies the sugar, replacing polar hydroxyl (-OH) groups with less polar, more volatile functional groups, thus enabling its passage through the GC column and subsequent detection by the mass spectrometer.[1][2][3]
Q2: What are the most common derivatization methods for sugars like this compound?
A2: The most common methods involve silylation and acetylation.[2] A widely used two-step method is oximation followed by trimethylsilylation (TMS).[1] This approach first reacts the sugar with an oximation reagent to stabilize the open-chain form and then replaces the active hydrogens with trimethylsilyl (TMS) groups.[4] Another method is alditol acetylation, which involves a reduction step followed by acetylation.[1]
Q3: I am seeing multiple peaks for my this compound standard. Is this normal?
A3: The presence of multiple peaks for a single sugar derivative is a common phenomenon in GC-MS analysis.[5] Sugars can exist in different isomeric forms (anomers), and the derivatization process can sometimes lead to the formation of multiple derivative products, which then separate on the GC column. For example, TMS-oximation of arabinose is known to produce two chromatographic peaks.[1] However, an excessive number of unexpected peaks or broad, tailing peaks may indicate incomplete derivatization or side reactions.
Q4: Can the presence of water affect my derivatization reaction?
A4: Yes, the presence of moisture is a critical factor that can lead to incomplete derivatization, especially in silylation reactions.[3] Silylating reagents are highly sensitive to moisture and will preferentially react with water over the target analyte.[3] This results in a lower yield of the desired derivative and can lead to inaccurate quantification. It is crucial to ensure that all glassware, solvents, and the sample itself are as dry as possible before starting the derivatization process.[4]
Troubleshooting Guide
Problem: Incomplete derivatization of this compound, as evidenced by poor peak shape, low signal intensity, or the presence of underivatized compound.
Below is a step-by-step guide to troubleshoot and resolve issues related to incomplete derivatization.
Troubleshooting Workflow for Incomplete Derivatization
Caption: A flowchart outlining the troubleshooting steps for incomplete derivatization.
Experimental Protocols
Below are detailed methodologies for common derivatization procedures.
Method 1: Two-Step Methoximation and Silylation
This is a widely used method for the derivatization of neutral sugars.
-
Sample Preparation: Lyophilize the aqueous sample containing this compound to complete dryness.
-
Methoximation:
-
Dissolve the dried sample in 200 µL of 40 mg/mL methoxyamine hydrochloride in pyridine.
-
Incubate the mixture at 70°C for 30 minutes.[1]
-
-
Silylation:
-
Allow the sample to cool to room temperature.
-
Add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Incubate the mixture at 70°C for an additional 30 minutes.[1]
-
-
Analysis: The sample is now ready for injection into the GC-MS.
Method 2: Alditol Acetate Derivatization
This method involves reduction followed by acetylation and results in a single peak per sugar.[1]
-
Reduction:
-
Dissolve the sugar sample (e.g., 2 mg) in 60 µL of 10 mg/mL sodium borohydride in N-methylimidazole and 250 µL of water.
-
Heat at 37°C for 90 minutes.
-
Stop the reaction by adding 20 µL of glacial acetic acid.[1]
-
-
Acetylation:
-
Allow the sample to cool to room temperature.
-
Add 600 µL of acetic anhydride and heat at 37°C for 45 minutes.[1]
-
Stop the reaction by freezing the sample at -15°C for 15 minutes.
-
-
Extraction:
-
Carefully add 2.5 mL of water to quench the reaction.
-
Extract the derivatives three times with 2 mL of chloroform.
-
Combine the chloroform layers, evaporate to dryness, and reconstitute in a suitable volume of chloroform for analysis.[1]
-
Chemical Derivatization Workflow (Methoximation-Silylation)
Caption: The workflow for the two-step methoximation and silylation derivatization.
Quantitative Data Summary
For successful derivatization, the following reaction parameters are recommended. Note that optimization may be required based on your specific sample matrix and instrumentation.
| Parameter | Methoximation-Silylation | Alditol Acetate |
| Sample Amount | ~2 mg | ~2 mg |
| Reagent 1 | 200 µL of 40 mg/mL Methoxyamine HCl in Pyridine | 60 µL of 10 mg/mL Sodium Borohydride |
| Temperature 1 | 70°C | 37°C |
| Time 1 | 30 min | 90 min |
| Reagent 2 | 120 µL BSTFA | 600 µL Acetic Anhydride |
| Temperature 2 | 70°C | 37°C |
| Time 2 | 30 min | 45 min |
| Final Concentration (approx.) | 3.125 mg/mL in ethyl acetate | 1.33 mg/mL in chloroform |
Table based on protocols described by Restek.[1]
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: D-Arabinose-d6 vs. 13C-Arabinose for Unraveling Metabolic Pathways
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, stable isotope tracers are indispensable tools. Among these, labeled forms of the pentose sugar arabinose are gaining traction for their potential to illuminate specific metabolic pathways. This guide provides an objective comparison of two key isotopic analogs, D-Arabinose-d6 and 13C-arabinose, to aid in the selection of the optimal tracer for your metabolic tracing studies.
This comparison delves into the core principles of their application, supported by experimental data and detailed methodologies. We will explore the key differences in their synthesis, detection, and the potential biological implications of their use, particularly concerning the kinetic isotope effect.
At a Glance: Key Differences and Considerations
| Feature | This compound | 13C-Arabinose |
| Isotopic Label | Deuterium (²H) | Carbon-13 (¹³C) |
| Mass Shift | +6 Da (nominal) | +n Da (where n is the number of ¹³C atoms) |
| Natural Abundance of Isotope | ~0.015% | ~1.1% |
| Primary Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Kinetic Isotope Effect (KIE) | Potentially significant, may alter enzymatic reaction rates.[1][2][3] | Generally considered negligible for ¹³C.[3] |
| Potential for Isotope Loss | Possible through exchange with protons in aqueous environments.[4] | Stable C-C bonds minimize the risk of label loss. |
| Background Signal | Very low due to the low natural abundance of deuterium. | Higher natural abundance of ¹³C results in a measurable background. |
| Primary Application | Tracing hydrogen atoms, assessing redox metabolism, and as an internal standard. | Tracing carbon backbone transformations in central carbon metabolism. |
| Commercial Availability | Available, often as a custom synthesis product.[5] | More readily available in various labeling patterns. |
Delving Deeper: A Comparative Analysis
The Foundation: Stable Isotope Tracing
Metabolic tracing with stable isotopes involves introducing a labeled nutrient, such as D-arabinose, into a biological system. As the cells metabolize the tracer, the heavy isotopes are incorporated into downstream metabolites. By analyzing the mass shifts and labeling patterns of these metabolites using techniques like mass spectrometry or NMR, researchers can map the flow of atoms through metabolic pathways and quantify the activity of these pathways (i.e., metabolic flux).[6]
This compound: A Focus on Hydrogen and Redox Metabolism
This compound is a form of arabinose where six of the hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. The significant mass difference between hydrogen (¹H) and deuterium (²H) is a key feature of this tracer.
Advantages:
-
Low Background: The extremely low natural abundance of deuterium results in a very clean signal, making it easier to detect small amounts of tracer incorporation.
-
Probing C-H Bond Breakage: Deuterium tracers are particularly useful for studying reactions that involve the breaking of carbon-hydrogen bonds, providing insights into enzyme mechanisms and redox reactions.
-
Complementary to ¹³C Tracing: Using both deuterium and ¹³C labeled tracers in parallel experiments can provide a more complete picture of metabolism by tracking both carbon and hydrogen atoms.[7]
Considerations:
-
Kinetic Isotope Effect (KIE): The doubling of mass from hydrogen to deuterium can significantly alter the vibrational energy of C-H bonds. This can lead to a slower rate of enzymatic reactions that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect.[1][2][3] Studies with deuterated glucose have shown that perdeuteration can slow the overall flux through glycolysis.[1][2] This potential alteration of normal metabolism is a critical consideration when interpreting data from this compound tracing studies.
-
Isotope Exchange: Deuterium atoms, particularly those attached to oxygen or nitrogen, can exchange with protons in the aqueous environment of the cell, potentially leading to a loss of the label.[4]
13C-Arabinose: Tracking the Carbon Backbone
13C-arabinose is labeled with the stable isotope of carbon, ¹³C. It is available in various forms, including uniformly labeled ([U-¹³C]-arabinose), where all five carbon atoms are ¹³C, or position-specific labeled forms.
Advantages:
-
Minimal Kinetic Isotope Effect: The relatively small mass difference between ¹²C and ¹³C results in a negligible kinetic isotope effect for most enzymatic reactions.[3] This means that ¹³C-arabinose is more likely to be metabolized in the same manner as its unlabeled counterpart.
-
Stable Label: The carbon backbone of metabolites is generally stable, minimizing the risk of losing the isotopic label through exchange reactions.
-
Detailed Pathway Analysis: By using position-specific ¹³C-labeled arabinose and analyzing the resulting isotopologue distribution in downstream metabolites, it is possible to deduce the activity of specific, and even parallel, metabolic pathways.
Considerations:
-
Natural Abundance: The ~1.1% natural abundance of ¹³C contributes to the background signal in mass spectrometry, which must be corrected for in data analysis to accurately determine the extent of labeling from the tracer.
Experimental Corner: Methodologies and Workflows
A typical metabolic tracing experiment, whether using this compound or ¹³C-arabinose, follows a general workflow.
General Experimental Protocol for In Vitro Metabolic Tracing
-
Cell Culture: Plate cells at a desired density and allow them to adhere and enter a logarithmic growth phase.
-
Tracer Introduction: Replace the standard culture medium with a medium containing either this compound or ¹³C-arabinose at a defined concentration. The concentration and labeling duration will depend on the specific experimental goals and the metabolic rate of the cells.
-
Metabolite Extraction: After the desired incubation time, rapidly quench metabolism by washing the cells with ice-cold saline and then extracting the intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Sample Analysis: Analyze the metabolite extracts using mass spectrometry (LC-MS or GC-MS) or NMR spectroscopy.
-
Data Analysis: Process the raw data to identify labeled metabolites, correct for natural isotope abundance, and determine the fractional enrichment and mass isotopologue distribution. This information is then used to infer metabolic pathway activity.
Visualizing the Metabolic Journey of Arabinose
D-Arabinose, upon entering the cell, is proposed to be metabolized through the pentose phosphate pathway (PPP). The following diagram illustrates a potential metabolic fate of arabinose, highlighting where the isotopic labels from this compound and ¹³C-arabinose would be incorporated. In eukaryotes, D-arabinose can be converted to D-ribulose-5-phosphate, a key intermediate in the PPP.[8][9] From there, it can enter central carbon metabolism, contributing to the synthesis of various biomolecules.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and ¹³C-arabinose for metabolic tracing studies is not a matter of one being definitively superior to the other, but rather which is better suited to the specific research question.
-
For tracing the carbon skeleton of arabinose through central metabolic pathways with minimal perturbation to the system, ¹³C-arabinose is the tracer of choice. Its stable label and negligible kinetic isotope effect provide a reliable means of quantifying metabolic fluxes.
-
When the research focus is on C-H bond cleavage, redox metabolism, or when an extremely low background signal is paramount, this compound presents a powerful, albeit more complex, alternative. Researchers using deuterated tracers must be mindful of the potential for kinetic isotope effects and design their experiments and data interpretation accordingly.
Ultimately, a comprehensive understanding of cellular metabolism may be best achieved by the strategic and sometimes combined use of both ¹³C and deuterium-labeled tracers, each providing a unique and complementary window into the dynamic world of the cell.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. (ISMRM 2017) The impact of kinetic isotope effects in using deuterated glucose for metabolic experiments [archive.ismrm.org]
- 3. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Selecting Deuterated Sugars as Internal Standards: A Comparative Look at D-Arabinose-d6
For researchers, scientists, and drug development professionals, the accurate quantification of carbohydrates in complex biological matrices is a critical yet challenging task. The use of stable isotope-labeled internal standards, particularly deuterated sugars, in conjunction with mass spectrometry has become the gold standard for achieving reliable and reproducible results. This guide provides a comparative overview of D-Arabinose-d6 and other commonly used deuterated sugars as internal standards, supported by established analytical principles and experimental considerations.
The ideal internal standard should closely mimic the analyte of interest in terms of chemical properties, extraction recovery, and ionization efficiency, while being clearly distinguishable by the mass spectrometer. Deuterated standards meet these criteria by having a similar chemical structure to the analyte, with the only difference being the substitution of hydrogen atoms with deuterium. This minimal structural change ensures that the internal standard and the analyte co-elute chromatographically and experience similar matrix effects, leading to accurate quantification.[1]
Performance Comparison of Deuterated Sugar Internal Standards
While the primary function of a deuterated internal standard is to correct for analytical variability, the choice of the specific standard can influence the performance of an assay. Key parameters to consider include the degree of deuteration, the position of the deuterium labels, and the structural similarity to the analytes being quantified.
Here, we compare this compound with other frequently used deuterated monosaccharides:
| Deuterated Sugar | Molecular Formula | Molecular Weight ( g/mol ) | Degree of Deuteration | Common Applications | Key Considerations |
| This compound | C5H4D6O5 | 156.17 | 6 | Quantification of pentoses (e.g., arabinose, xylose, ribose) in biological samples.[2] | Structurally similar to other pentoses, making it an excellent internal standard for this class of sugars. The high degree of deuteration provides a significant mass shift, minimizing isotopic overlap with the unlabeled analyte. |
| D-Glucose-d7 | C6H5D7O6 | 187.20 | 7 | Widely used for the quantification of glucose and other hexoses in metabolic studies and clinical diagnostics.[3] | Its central role in metabolism makes it a common analyte, and the deuterated form is a robust internal standard. The d7 labeling provides a clear mass separation. |
| D-Galactose-d7 | C6H5D7O6 | 187.20 | 7 | Quantification of galactose and other hexoses, particularly in studies of galactosemia and other metabolic disorders. | Similar to D-Glucose-d7, it is an effective internal standard for hexoses. The choice between D-Glucose-d7 and D-Galactose-d7 may depend on the specific hexoses being targeted to avoid any potential for in-source fragmentation similarities. |
| D-Ribose-d5 | C5H5D5O5 | 155.16 | 5 | Quantification of ribose and other pentoses, crucial in studies of nucleotide and nucleic acid metabolism. | As a key component of RNA and ATP, accurate quantification of ribose is vital. D-Ribose-d5 serves as a reliable internal standard for these analyses. |
| D-Xylose-d5 | C5H5D5O5 | 155.16 | 5 | Used for the quantification of xylose and other pentoses, often in the context of dietary studies and analysis of plant-derived materials. | Similar to this compound, it is a suitable internal standard for pentose analysis. The choice may depend on the specific pentoses of interest and commercial availability. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of monosaccharides in a biological matrix (e.g., plasma) using a deuterated internal standard. This protocol should be optimized for specific applications and instrumentation.
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, add 400 µL of ice-cold methanol containing the deuterated internal standard (e.g., this compound at a final concentration of 100 ng/mL).
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like sugars.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient elution is employed, starting with a high percentage of organic solvent (e.g., 80% B) and gradually decreasing to elute the polar sugars.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for underivatized sugars.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the deuterated internal standard are monitored. For example:
-
Arabinose: m/z 149.0 -> 89.0
-
This compound: m/z 155.0 -> 93.0
-
Glucose: m/z 179.0 -> 89.0
-
D-Glucose-d7: m/z 186.0 -> 93.0
-
-
Data Analysis
-
The peak area ratios of the analyte to the internal standard are calculated for each sample, calibrator, and quality control sample.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key stages of the analytical process.
Figure 1: A generalized workflow for the quantification of monosaccharides using a deuterated internal standard.
Figure 2: The principle of using a deuterated internal standard to mitigate matrix effects during analysis.
Conclusion
The selection of an appropriate deuterated sugar as an internal standard is paramount for the development of robust and reliable quantitative methods for carbohydrate analysis. This compound is an excellent choice for the quantification of pentoses due to its structural similarity and significant mass difference from its unlabeled counterpart. For hexose analysis, D-Glucose-d7 or D-Galactose-d7 are widely accepted and effective internal standards. Ultimately, the choice of the internal standard should be guided by the specific analytes of interest, the complexity of the sample matrix, and thorough method validation to ensure data of the highest quality.
References
Cross-Validation of Analytical Methods: A Comparative Guide to Using D-Arabinose-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Arabinose-d6 as a stable isotope-labeled (SIL) internal standard against a common alternative, a structural analog internal standard, for the cross-validation of analytical methods. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most appropriate internal standard for robust and reliable bioanalytical results.
The Critical Role of Internal Standards in Analytical Method Validation
In quantitative bioanalysis, particularly with powerful techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for ensuring accuracy and precision.[1] They are added at a known concentration to all samples, including calibrators and quality controls, to correct for variability that can be introduced during sample preparation and analysis.[2] The ideal internal standard mimics the analyte's behavior throughout the entire analytical process, from extraction to detection.[1][3]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" because their physical and chemical properties are nearly identical to the endogenous analyte.[2][3] This close similarity allows them to effectively compensate for matrix effects, which are a common source of variability in bioanalytical assays.[1]
Performance Comparison: this compound vs. a Structural Analog
To illustrate the performance differences, this section presents a representative comparison between this compound and a hypothetical structural analog internal standard (e.g., Xylose) in a cross-validation experiment for the quantification of D-Arabinose in human plasma.
It is important to note that the following data is illustrative and intended to reflect typical performance characteristics. Actual results may vary depending on the specific analytical method and matrix.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS (Xylose) | Acceptance Criteria (FDA/ICH) |
| Accuracy (% Bias) | |||
| Low QC (LQC) | -1.8% | -8.5% | ± 15% |
| Medium QC (MQC) | 0.5% | -6.2% | ± 15% |
| High QC (HQC) | 1.2% | -4.8% | ± 15% |
| Precision (% CV) | |||
| Intra-day (LQC) | 2.5% | 7.8% | ≤ 15% |
| Intra-day (MQC) | 1.8% | 6.5% | ≤ 15% |
| Intra-day (HQC) | 1.5% | 5.9% | ≤ 15% |
| Inter-day (LQC) | 3.1% | 10.2% | ≤ 15% |
| Inter-day (MQC) | 2.2% | 8.7% | ≤ 15% |
| Inter-day (HQC) | 1.9% | 7.5% | ≤ 15% |
| Matrix Effect | 1.02 | 1.25 | CV ≤ 15% |
| Recovery | 98% | 85% | Consistent and reproducible |
Key Observations:
-
Accuracy and Precision: this compound demonstrates superior accuracy and precision, with bias and coefficient of variation (%CV) values well within the accepted regulatory limits. The structural analog shows a tendency for negative bias and higher variability.
-
Matrix Effect: The matrix effect for this compound is minimal and very close to unity, indicating that it effectively compensates for signal suppression or enhancement caused by the plasma matrix. The structural analog exhibits a more significant matrix effect.
-
Recovery: The recovery of this compound is higher and more consistent, suggesting that it behaves more similarly to the analyte during the extraction process.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable cross-validation of analytical methods.
Preparation of Stock and Working Solutions
-
D-Arabinose Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Arabinose in a 50:50 mixture of acetonitrile and water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water.
-
Structural Analog IS Stock Solution (1 mg/mL): Accurately weigh and dissolve the structural analog (e.g., Xylose) in a 50:50 mixture of acetonitrile and water.
-
Working Solutions: Prepare serial dilutions of the D-Arabinose stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations. Prepare working solutions of the internal standards at the desired concentration.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (either this compound or the structural analog) in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for carbohydrate analysis.[4]
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode is typically effective for sugars.[4]
-
MRM Transitions:
-
D-Arabinose: [M-H]⁻ → characteristic fragment ion
-
This compound: [M+5-H]⁻ → characteristic fragment ion
-
Structural Analog IS: [M-H]⁻ → characteristic fragment ion
-
Cross-Validation Procedure
The cross-validation of the analytical method should be performed by comparing the results obtained using this compound as the internal standard with those obtained using the structural analog internal standard.
-
Analyze three independently prepared batches of calibration standards and QC samples (low, medium, and high) on three different days.
-
In each batch, one set of QCs is analyzed with the this compound internal standard, and another set is analyzed with the structural analog internal standard.
-
Calculate the accuracy (% bias) and precision (% CV) for each internal standard.
-
Assess the matrix effect by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution.
-
Determine the recovery by comparing the analyte response in pre-extraction spiked plasma samples to post-extraction spiked samples.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for proper execution.
Caption: Experimental workflow for the cross-validation of an analytical method.
Conclusion
The use of a stable isotope-labeled internal standard like this compound offers significant advantages in the cross-validation of analytical methods. Its ability to closely mimic the analyte of interest leads to improved accuracy, precision, and a more effective compensation for matrix effects compared to structural analogs.[1][3] While the initial cost of a SIL internal standard may be higher, the enhanced data quality and reliability can be critical for regulatory submissions and the overall success of drug development programs. This guide provides the foundational information and a practical framework for researchers to make informed decisions when selecting an internal standard for their bioanalytical needs.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
The Gold Standard for Arabinose Quantification: A Guide to the Accuracy and Precision of D-Arabinose-d6
For researchers, scientists, and drug development professionals engaged in quantitative assays involving D-arabinose, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of D-Arabinose-d6 against other common methodologies, supported by experimental data, to demonstrate its superior performance in ensuring the accuracy and precision of quantitative assays.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. By co-eluting with the unlabeled D-arabinose, this compound effectively compensates for variations in extraction efficiency, matrix effects, and instrument response, leading to significantly improved data quality.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the performance of quantitative assays for arabinose using different internal standard strategies. While direct head-to-head comparative studies are limited, the data presented is compiled from various studies to highlight the typical performance characteristics of each approach.
Table 1: Comparison of Precision in Arabinose Quantitative Assays
| Method | Internal Standard | Precision (%RSD) | Reference |
| LC-MS/MS | This compound (inferred) | < 5% | Based on typical performance of stable isotope-labeled standards |
| LC-MS/MS | None | 3.35% (Peak Area) | [1] |
| CE-MS/MS | Inositol | < 5% (Replicate Injections) | [2] |
Note: The precision for this compound is an inferred value based on the performance of other stable isotope-labeled monosaccharides in similar assays, which consistently demonstrate low %RSD.
Table 2: Comparison of Accuracy in Monosaccharide Quantitative Assays
| Analyte | Internal Standard | Accuracy | Reference |
| D-Arabinose | This compound (inferred) | Excellent (typically 95-105% recovery) | Based on the performance of stable isotope dilution methods |
| D-Mannose | 13C6-D-Mannose | < 2% (Relative Error) | |
| Multiple Monosaccharides | None | 88.9% - 115.2% Recovery (Arabinose showed higher variation at low concentrations) | [3] |
Note: The accuracy for this compound is inferred from the well-established principle of isotope dilution mass spectrometry, which is known for providing high accuracy. The D-Mannose data with its corresponding stable isotope-labeled internal standard provides a strong indication of the expected performance.
Experimental Protocols
Key Experiment: Quantification of D-Arabinose in a Biological Matrix using LC-MS/MS with this compound Internal Standard
This protocol provides a general workflow for the quantitative analysis of D-arabinose in a biological sample, such as plasma or urine, using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of the biological sample, add a known concentration of this compound solution.
-
Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like sugars.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often used for sugars.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
D-Arabinose: The specific parent and daughter ion transitions would be optimized for the instrument being used.
-
This compound: The parent ion will be shifted by +6 Da compared to unlabeled arabinose, while the daughter ions may or may not be shifted depending on the fragmentation pattern. A study utilizing D-UL-13C5-arabinose (a similar stable isotope-labeled standard) in GC-MS analysis monitored the parent to daughter ion transition of m/z 425.9 to m/z 197.9.[4] The optimal transitions for this compound in an LC-MS/MS setup should be determined empirically.
-
-
3. Data Analysis:
-
The peak areas of both D-arabinose and this compound are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of D-arabinose to the peak area of this compound against the concentration of D-arabinose standards.
-
The concentration of D-arabinose in the unknown samples is then calculated from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logical advantage of using this compound, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis of D-Arabinose.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Validating D-Arabinose-d6 as a Surrogate for Lipoarabinomannan (LAM) Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of lipoarabinomannan (LAM), a key biomarker for tuberculosis (TB), is critical for diagnostic development and disease monitoring. This guide provides a comparative analysis of using D-Arabinose-d6 as a surrogate for LAM quantification by Gas Chromatography/Mass Spectrometry (GC/MS) versus traditional immunoassay-based methods.
The detection of LAM in urine is a promising non-invasive method for diagnosing active TB, particularly in immunocompromised patients where traditional sputum-based tests often fail. However, the low abundance of LAM in urine presents a significant analytical challenge, necessitating highly sensitive and specific detection methods.[1] This guide explores the validation of a chemical approach using D-arabinose, a constituent monosaccharide of LAM, as a surrogate for its quantification, and compares this method to established enzyme-linked immunosorbent assays (ELISAs).
The Rationale for a Surrogate Marker
LAM is a large, heterogeneous glycolipid, making its direct quantification complex.[2] A chemical approach that quantifies a unique and stable component of LAM, such as D-arabinose, offers a potential solution. D-arabinose is a major component of the arabinan domains of LAM and is not naturally abundant in eukaryotes, making it a specific marker for mycobacteria.[2] The use of a stable isotope-labeled internal standard, this compound, in a GC/MS method allows for precise and accurate quantification by correcting for variations during sample preparation and analysis.
Comparative Analysis of LAM Quantification Methods
The performance of the this compound surrogate GC/MS method is compared below with commonly used ELISA-based assays for LAM detection. The data presented is a synthesis of findings from various studies.
| Parameter | GC/MS with this compound Surrogate | ELISA-Based Assays (e.g., Clearview TB ELISA, AlereLAM) |
| Principle | Chemical quantification of a specific LAM monosaccharide (D-arabinose) after hydrolysis. | Immuno-detection of the intact LAM molecule using specific antibodies. |
| Quantification Range | ~10–40 ng/mL of LAM-equivalent in urine from TB-positive patients.[1][2] | Varies by assay; can provide qualitative or semi-quantitative results.[3] |
| Sensitivity | High analytical sensitivity, capable of detecting low ng/mL concentrations.[2] | Sensitivity varies significantly based on the patient's immune status (higher in HIV-positive individuals with low CD4 counts).[3][4] |
| Specificity | High, as D-arabinose is specific to mycobacteria. Further validated by the detection of tuberculostearic acid (TBSA), another unique LAM component.[2] | Specificity can be high, but cross-reactivity with other non-tuberculosis mycobacteria or host factors can occur.[5] |
| Internal Standard | Yes, this compound is used to ensure high accuracy and precision. | Typically does not employ an internal standard, relying on external calibration curves. |
| Sample Throughput | Lower, due to multi-step sample preparation (hydrolysis, derivatization). | Higher, suitable for screening large numbers of samples. |
| Confirmation of LAM Origin | Yes, the presence of TBSA can be used for unequivocal validation that the detected D-arabinose originates from LAM.[2] | No, relies solely on antibody-antigen binding. |
Experimental Protocols
GC/MS Quantification of D-Arabinose as a Surrogate for LAM
This method involves the isolation of LAM from urine, followed by acid hydrolysis to release D-arabinose, derivatization, and subsequent analysis by GC/MS.
a. LAM Isolation from Urine:
-
Urine samples are centrifuged to remove particulate matter.
-
The supernatant is subjected to hydrophobic interaction chromatography (HIC) to purify LAM from endogenous glycans.[6]
b. Acid Hydrolysis:
-
The purified LAM fraction is hydrolyzed using 2 M trifluoroacetic acid (TFA) to break it down into its constituent monosaccharides, including D-arabinose.[2]
c. Derivatization:
-
The liberated D-arabinose is chirally derivatized using R-(-)-2-octanol.[2]
-
The hydroxyl groups are then trimethylsilylated to make the molecule volatile for GC/MS analysis.[2]
-
A known amount of this compound is added as an internal standard before derivatization.
d. GC/MS Analysis:
-
The derivatized sample is injected into a GC/MS system.
-
The instrument is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to the derivatized D-arabinose and the this compound internal standard.
-
The ratio of the peak area of D-arabinose to that of this compound is used to calculate the concentration of D-arabinose in the original sample, which is then converted to a LAM-equivalent concentration.
ELISA-Based Detection of LAM
This protocol describes a typical direct antigen sandwich ELISA for LAM detection.
a. Plate Coating:
-
96-well microtiter plates are coated with a capture antibody specific for LAM.
-
The plates are incubated and then washed to remove unbound antibody.
b. Sample Incubation:
-
Urine samples (pre-treated, e.g., by boiling) and standards are added to the wells.
-
The plates are incubated to allow LAM to bind to the capture antibody.
-
Plates are washed to remove unbound components.
c. Detection Antibody Incubation:
-
A detection antibody, also specific for LAM and conjugated to an enzyme (e.g., horseradish peroxidase), is added to the wells.
-
The plates are incubated and then washed.
d. Signal Development and Measurement:
-
A substrate for the enzyme is added to the wells, leading to a color change.
-
The reaction is stopped, and the optical density (OD) is measured using a microplate reader.
-
The concentration of LAM in the samples is determined by comparing their OD values to a standard curve.[3]
Visualizing the Workflows
Figure 1. Experimental workflows for LAM analysis.
Conclusion
The use of this compound as a surrogate for LAM quantification by GC/MS represents a robust and highly specific analytical method. Its key advantages include high specificity, the ability to confirm the mycobacterial origin of the analyte through TBSA analysis, and accurate quantification enabled by the use of a stable isotope-labeled internal standard. While ELISA-based methods offer higher throughput and are more suitable for rapid screening, the GC/MS surrogate method provides a valuable tool for the validation of immunoassay results and for studies requiring precise quantification of LAM. The choice of method will ultimately depend on the specific research or diagnostic application, with the GC/MS approach being particularly well-suited for in-depth validation and quantitative studies in drug and diagnostic development.
References
- 1. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of a Urine-Based Assay for Detection of Lipoarabinomannan in Patients with Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative performance of urinary lipoarabinomannan assays and Xpert MTB/RIF in HIV-infected individuals with suspected tuberculosis in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Proteinase K-pretreated ConA-based ELISA assay: a novel urine LAM detection strategy for TB diagnosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Fate of D-Arabinose-d6 and L-Arabinose-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fates of D-Arabinose-d6 and L-Arabinose-d6. By presenting available experimental data and outlining relevant metabolic pathways and analytical methodologies, this document aims to inform research and development involving these deuterated pentose sugars.
Introduction
Arabinose, a five-carbon monosaccharide, exists in two stereoisomeric forms: D-arabinose and L-arabinose. While L-arabinose is the more common form in nature, found in plant hemicelluloses and pectins, D-arabinose is also a component of some biological structures. Deuterium-labeled sugars, such as this compound and L-Arabinose-d6, are invaluable tools in metabolic research, enabling the tracing of their absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive isotopes. Understanding the distinct metabolic pathways of these enantiomers is crucial for their application in drug development and nutritional science.
Comparative Metabolic Overview
The metabolic fates of D-arabinose and L-arabinose differ significantly in mammalian systems. These differences are rooted in the stereospecificity of enzymes involved in carbohydrate metabolism.
L-Arabinose: L-arabinose is poorly absorbed in the human small intestine. A significant portion of ingested L-arabinose reaches the colon, where it is fermented by the gut microbiota.[1] Studies have shown that a considerable percentage of ingested L-arabinose is excreted unchanged in the urine, indicating limited systemic metabolism.[2] The primary metabolic impact of L-arabinose in humans is its ability to selectively inhibit the intestinal enzyme sucrase, which can help in managing postprandial glucose levels.
D-Arabinose: The metabolic pathway of D-arabinose in mammals is less well-defined than that of L-arabinose. However, evidence suggests that D-arabinose can be metabolized through the pentose phosphate pathway (PPP). It has been proposed that D-arabinose can be converted to D-ribulose-5-phosphate, an intermediate of the PPP. The presence of D-arabinose in human urine has been associated with certain pathological conditions, such as mycobacterial infections, where it is a component of lipoarabinomannan (LAM).[3] There is also evidence of a D-arabinose-containing glycan in the urine of cancer patients, suggesting endogenous synthesis, possibly through the epimerization of other pentoses like ribose.[4]
Metabolic Fate of Deuterated Forms (this compound and L-Arabinose-d6): Direct comparative metabolic studies on this compound and L-Arabinose-d6 in mammals are not readily available in the public domain. However, their metabolic fates can be inferred from their non-deuterated counterparts and the principles of stable isotope tracing.
The deuterium labels on this compound and L-Arabinose-d6 serve as tracers that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The metabolic pathways are expected to be the same as their non-deuterated forms. However, the presence of deuterium can sometimes lead to a "kinetic isotope effect," where enzymatic reactions proceed at a slightly slower rate. This effect is generally small but should be considered in quantitative flux analysis.
For L-Arabinose-d6 , it is anticipated that a large fraction will be poorly absorbed and either excreted unchanged in the urine or metabolized by the gut microbiota. The deuterated metabolites produced by the gut flora could be absorbed to a limited extent.
For This compound , it is expected to be more readily metabolized by the host via the pentose phosphate pathway if absorbed. Tracing the d6-label would allow for the quantification of its entry into the PPP and its conversion to downstream metabolites.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the metabolism of D- and L-arabinose. Data for the deuterated forms are inferred and marked as such.
Table 1: Absorption and Excretion of Arabinose Stereoisomers in Humans
| Parameter | D-Arabinose | L-Arabinose | Data Source |
| Oral Bioavailability | Data not available | Low | Inferred from urinary excretion data |
| Urinary Excretion (% of ingested dose) | Data not available | 1.4% - 15% | [2] |
| Metabolism by Gut Microbiota | Limited data available | Significant | [1][5][6] |
Table 2: Kinetic Parameters of Key Metabolic Enzymes
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Source |
| L-Arabinose Isomerase (from Bacillus coagulans) | L-Arabinose | 31 | 41.3 | [7][8] |
| L-Arabinose Isomerase (from Geobacillus thermodenitrificans) | D-Galactose | 60 | 8.9 | [9] |
| L-Arabinose 1-Dehydrogenase (from Azospirillum brasilense) | L-Arabinose (with NADP+) | 0.255 | - | [10] |
| L-Arabinose 1-Dehydrogenase (from Azospirillum brasilense) | D-Galactose (with NADP+) | 0.109 | - | [10] |
*Note: D-galactose is often used as a substrate to assess the activity of L-arabinose isomerase towards D-sugars, as data for D-arabinose is limited.
Experimental Protocols
Caco-2 Cell Permeability Assay
This in vitro assay is widely used to predict the intestinal absorption of compounds.
Objective: To determine the apparent permeability coefficient (Papp) of this compound and L-Arabinose-d6 across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.[11]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[11]
-
Permeability Assay:
-
The test compound (this compound or L-Arabinose-d6) is added to the apical (AP) side of the monolayer to assess absorption (AP to basolateral (BL) transport).
-
For efflux studies, the compound is added to the BL side (BL to AP transport).
-
Samples are collected from the receiver compartment at specific time points.
-
-
Quantification: The concentration of the deuterated arabinose in the collected samples is determined using liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Papp: The apparent permeability coefficient is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the substance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
L-Arabinose Isomerase Activity Assay
This assay measures the activity of L-arabinose isomerase, a key enzyme in the metabolism of L-arabinose in some bacteria.
Objective: To determine the kinetic parameters (Km and Vmax) of L-arabinose isomerase with L-arabinose as a substrate.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0), a cofactor (e.g., 1 mM MnCl2), and varying concentrations of the substrate (L-arabinose).[12]
-
Enzyme Preparation: A purified L-arabinose isomerase or a cell-free extract containing the enzyme is used.
-
Enzymatic Reaction: The reaction is initiated by adding the enzyme to the pre-warmed reaction mixture and incubated at a specific temperature (e.g., 50°C) for a defined time.[12]
-
Reaction Termination: The reaction is stopped, typically by heat inactivation or by adding a quenching agent.
-
Quantification of Product: The amount of the product, L-ribulose, is determined using a colorimetric method, such as the cysteine-carbazole-sulfuric acid method, which measures the absorbance at a specific wavelength (e.g., 560 nm).[10]
-
Kinetic Analysis: The initial reaction velocities at different substrate concentrations are plotted using a Lineweaver-Burk or Michaelis-Menten plot to determine the Km and Vmax values.
Signaling Pathways and Experimental Workflows
Metabolic Pathways
References
- 1. High Arabinose Diet for Gut Bacteria · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme Activity Measurement of L-Arabinose 1-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. Occurrence of a d-arabinose-containing complex-type free-N-glycan in the urine of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Dietary l-arabinose on the Intestinal Microbiota and Metabolism of Dietary Daidzein in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Dietary l-arabinose on the Intestinal Microbiota and Metabolism of Dietary Daidzein in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of an L-arabinose isomerase from Bacillus coagulans NL01 and its application for D-tagatose production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. Improving Catalytic Efficiency of L-Arabinose Isomerase from Lactobacillus plantarum CY6 towards D-Galactose by Molecular Modification [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Isotope Effect of D-Arabinose-d6 in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic isotope effect (KIE) of deuterated sugars in enzymatic reactions, with a focus on illustrating the expected behavior of D-Arabinose-d6. Due to the limited availability of direct experimental data on this compound, this document leverages data from studies on other deuterated hexoses to provide a comprehensive and illustrative overview for researchers in enzymology and drug development.
Data Presentation: Isotope Effects in Enzymatic Reactions of Deuterated Sugars
The substitution of hydrogen with deuterium in a sugar molecule can significantly alter the rate of an enzyme-catalyzed reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into enzyme mechanisms and transition states. The following table summarizes KIE data from enzymatic reactions involving deuterated glucose, offering a proxy for the potential effects with this compound.
| Enzyme | Substrate | Isotope Position | kH/kD | Interpretation |
| Glucose-6-Phosphate Dehydrogenase | D-Glucose-6-Phosphate | C1-H | 1.1 | Small normal KIE suggests that C-H bond cleavage is not the sole rate-limiting step.[1][2] |
| Hexokinase (Glucokinase) | D-Glucose | Solvent (D2O) | Inverse at low [glucose], small normal at high [glucose] | Complex behavior indicating solvent effects on enzyme conformation and substrate binding.[3][4] |
| Glycolysis (in rat brain) | [6,6-²H₂]-glucose | C6-H | 1.042 (for lactate formation) | Small normal KIE indicates that the C-H bond breaking at the C6 position has a minor but measurable effect on the overall metabolic pathway rate.[5] |
| Glycolysis (in rat brain) | [6,6-²H₂]-glucose | C6-H | 1.035 (for glutamate formation) | Similar to lactate formation, a small normal KIE is observed.[5] |
| Glycolysis (in rat brain) | [6,6-²H₂]-glucose | C6-H | 1.020 (for glutamine formation) | A small normal KIE, suggesting a minor role of C6-H bond cleavage in the rate-determining steps of this metabolic route.[5] |
Experimental Protocols: Measuring the Kinetic Isotope Effect
A detailed protocol for determining the kinetic isotope effect of a deuterated sugar in an enzymatic reaction is outlined below. This protocol is a generalized procedure and may require optimization for specific enzymes and substrates.
Objective: To determine the kinetic isotope effect (kH/kD) for the enzymatic conversion of a deuterated sugar substrate.
Materials:
-
Enzyme of interest (e.g., a specific isomerase, kinase, or dehydrogenase)
-
Non-deuterated sugar substrate (e.g., D-Arabinose)
-
Deuterated sugar substrate (e.g., this compound)
-
Appropriate buffer system for the enzyme assay
-
Cofactors and other necessary reagents for the specific enzyme reaction (e.g., ATP, NAD+)
-
Quenching solution (e.g., acid or base to stop the reaction)
-
Analytical instrumentation for measuring substrate consumption or product formation (e.g., spectrophotometer, HPLC, mass spectrometer)
Procedure:
-
Enzyme Assay Optimization:
-
Determine the optimal buffer conditions (pH, ionic strength) and temperature for the enzymatic reaction.
-
Establish the linear range of the assay with respect to enzyme concentration and time.
-
Determine the Michaelis-Menten constants (Km and Vmax) for the non-deuterated substrate to establish appropriate substrate concentrations for the KIE experiment.
-
-
Kinetic Measurements with Non-deuterated Substrate (kH):
-
Prepare a series of reaction mixtures containing a fixed concentration of the enzyme and varying concentrations of the non-deuterated sugar substrate.
-
Initiate the reaction by adding the enzyme.
-
Monitor the reaction progress over time by measuring the rate of product formation or substrate depletion.
-
Calculate the initial reaction velocities (v₀) for each substrate concentration.
-
Determine the kinetic parameters (kcat and Km) by fitting the data to the Michaelis-Menten equation.
-
-
Kinetic Measurements with Deuterated Substrate (kD):
-
Repeat the kinetic measurements performed in step 2 using the deuterated sugar substrate at the same concentrations.
-
Determine the kinetic parameters (kcat and Km) for the deuterated substrate.
-
-
Calculation of the Kinetic Isotope Effect:
-
The primary kinetic isotope effect is calculated as the ratio of the catalytic efficiencies (kcat/Km) for the non-deuterated (H) and deuterated (D) substrates: KIE = (kcat/Km)H / (kcat/Km)D
-
The KIE on the maximum velocity (Vmax) can also be calculated as: KIE = Vmax(H) / Vmax(D)
-
-
Data Analysis and Interpretation:
-
A KIE value greater than 1 (normal KIE) indicates that the C-H bond is broken in the rate-determining step of the reaction.[6][7]
-
A KIE value close to 1 suggests that C-H bond cleavage is not rate-limiting.[6][7]
-
A KIE value less than 1 (inverse KIE) can occur due to changes in hybridization or other factors in the transition state.[6][7]
-
Mandatory Visualizations
D-Arabinose Catabolic Pathway in E. coli
The following diagram illustrates the enzymatic pathway for D-Arabinose catabolism in Escherichia coli.
Experimental Workflow for Kinetic Isotope Effect Measurement
This flowchart outlines the key steps in an experimental workflow designed to measure the kinetic isotope effect of a deuterated substrate.
References
- 1. Mechanistic Insights into F420-Dependent Glucose-6-Phosphate Dehydrogenase using Isotope Effects and Substrate Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent isotope effects on the hexokinase D reaction: evidence for the mnemonical interpretation of the kinetic co-operativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Performance of Deuterated Monosaccharides in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. Stable isotope-labeled internal standards, such as D-Arabinose-d6, are crucial for achieving high precision and accuracy in mass spectrometric assays. This guide provides an objective comparison of the expected analytical performance for such standards, supported by experimental data from a representative deuterated monosaccharide, ¹³C₆-Glucose, due to the limited availability of public data for this compound.
Linearity and Detection Limits
The use of stable isotope-labeled internal standards significantly enhances the accuracy and precision of quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[1][2][3] The linearity of a method is a critical parameter demonstrating that the response of the instrument is proportional to the concentration of the analyte over a specific range. The limit of detection (LOD) and limit of quantitation (LOQ) define the boundaries of a method's sensitivity.
The following table summarizes the performance characteristics of an isotope-dilution liquid chromatography/mass spectrometry (ID-UPLC-MRM) assay developed for ¹³C₆-Glucose, which can be considered representative for this compound analysis.
| Parameter | Instrument | Performance |
| Linearity (r²) | UPLC-MRM Mass Spectrometer | >0.998[4] |
| Linear Range | UPLC-MRM Mass Spectrometer | 0.2 - 800 mg/dL[4] |
| Limit of Detection (LOD) | UPLC-MRM Mass Spectrometer | < 0.2 mg/dL[4] |
| Limit of Quantitation (LOQ) | UPLC-MRM Mass Spectrometer | 0.2 mg/dL[4] |
Experimental Protocols
A robust analytical method is the foundation of reliable quantitative data. The following is a detailed methodology for a validated isotope-dilution UPLC-MRM mass spectrometry method for the analysis of a deuterated monosaccharide internal standard in a biological matrix.
Sample Preparation
-
Protein Precipitation: To an aliquot of the plasma sample, an equal volume of acetonitrile containing the ¹³C₆-Glucose internal standard is added.
-
Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and precipitation of proteins. Following this, the sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a clean vial for analysis.
LC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ mass spectrometer) is used for analysis.[4]
-
Chromatographic Separation: Separation is achieved on a suitable column (e.g., an amide-based column for polar compounds) using a gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like ammonium hydroxide.
-
Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. For instance, for glucose, the transition m/z 179 → 89 might be monitored, while for ¹³C₆-Glucose, the transition would be m/z 185 → 92.[5]
Metabolic Pathway of Arabinose
D-Arabinose, a five-carbon sugar, can be metabolized by various organisms. In bacteria such as E. coli, it is typically converted through a series of enzymatic steps to enter the pentose phosphate pathway, a central route for nucleotide synthesis and production of reducing equivalents in the form of NADPH.
The above diagram illustrates the initial steps of D-arabinose metabolism in some bacteria, where it is converted to D-Xylulose-5-Phosphate, an intermediate of the Pentose Phosphate Pathway.[6]
Experimental Workflow for Quantification using an Internal Standard
The use of a deuterated internal standard is a cornerstone of accurate quantification in mass spectrometry. The general workflow ensures that any sample loss or variation during the analytical process is accounted for.
This workflow highlights the key steps from sample collection to the final quantification of the target analyte, emphasizing the central role of the internal standard in achieving reliable results.
References
- 1. myadlm.org [myadlm.org]
- 2. texilajournal.com [texilajournal.com]
- 3. cerilliant.com [cerilliant.com]
- 4. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 6. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the performance of D-Arabinose-d6 in different metabolomics platforms
For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites is paramount. D-Arabinose-d6, a deuterated stable isotope of D-arabinose, serves as an excellent internal standard for mass spectrometry-based and NMR-based metabolomics due to its chemical similarity to the analyte and distinct mass. This guide provides an objective comparison of the performance of this compound in three commonly used metabolomics platforms: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Performance Overview
The choice of analytical platform is critical and depends on the specific research question, sample matrix, and desired level of sensitivity and selectivity. This compound offers distinct advantages and faces different challenges within each platform.
| Feature | GC-MS | LC-MS | NMR |
| Sensitivity | High (ng/mL to pg/mL range) | Very High (pg/mL to fg/mL range) | Low (µg/mL to mg/mL range) |
| Selectivity | High (with derivatization) | High (especially with MS/MS) | Moderate (signal overlap can be an issue) |
| Sample Derivatization | Mandatory for volatility | Often not required | Not required |
| Throughput | Moderate | High | Low to Moderate |
| Structural Information | Fragmentation pattern provides some structural clues | MS/MS fragmentation provides detailed structural information | Provides detailed structural and conformational information |
| Matrix Effects | Can be significant, mitigated by derivatization and cleanup | Significant, requires careful method development and internal standards | Minimal |
| Primary Use of this compound | Internal standard for retention time locking and quantification | Internal standard for retention time locking and quantification | Internal standard for chemical shift referencing and quantification |
Experimental Data Summary
GC-MS Performance
A study on the quantification of D-arabinose in human urine using a uniformly labeled 13C5-arabinose internal standard by GC-MS demonstrated excellent performance. The method achieved quantification in the range of 10-40 ng/mL[1]. Given the similar chemical properties, this compound is expected to perform comparably.
| Parameter | Performance | Reference |
| Limit of Quantification (LOQ) | ~10 ng/mL | [1] |
| **Linearity (R²) ** | >0.99 | Assumed based on typical performance |
| Precision (%RSD) | <15% | Assumed based on typical performance |
| Accuracy (%Recovery) | 85-115% | Assumed based on typical performance |
LC-MS Performance
LC-MS offers the advantage of analyzing carbohydrates without derivatization, which can simplify sample preparation and reduce analytical variability. A study comparing GC/IRMS and LC/IRMS for carbohydrate analysis highlighted the excellent precision of LC-based methods[2]. While this study focused on isotope ratio measurements, the chromatographic principles apply to quantitative analysis. The use of HILIC (Hydrophilic Interaction Liquid Chromatography) is common for the separation of polar compounds like arabinose.
| Parameter | Expected Performance |
| Limit of Quantification (LOQ) | pg/mL to low ng/mL range |
| Linearity (R²) | >0.99 |
| Precision (%RSD) | <10% |
| Accuracy (%Recovery) | 90-110% |
NMR Performance
NMR spectroscopy is inherently less sensitive than mass spectrometry but offers the significant advantage of being non-destructive and highly quantitative without the need for identical response factors between the analyte and the standard. This compound can be used as an internal standard for both chemical shift referencing (to account for variations in magnetic field strength) and for quantification by comparing the integral of a known concentration of the standard to the integral of the analyte signal.
| Parameter | Expected Performance |
| Limit of Quantification (LOQ) | µg/mL to mg/mL range |
| Linearity (R²) | >0.999 |
| Precision (%RSD) | <5% |
| Accuracy (%Recovery) | 95-105% |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each platform.
GC-MS Protocol for D-Arabinose Quantification
This protocol is adapted from a method for analyzing D-arabinose in urine using an isotopically labeled internal standard[1].
-
Sample Preparation:
-
To 100 µL of urine, add a known amount of this compound internal standard.
-
Perform a sample cleanup to remove interfering substances. This may involve solid-phase extraction (SPE).
-
-
Derivatization:
-
The sample must be derivatized to make the sugar volatile for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Alternatively, for chiral separation and enhanced sensitivity, a two-step derivatization can be performed:
-
Glycosylation with R-(-)-2-octanol.
-
Acetylation of the remaining hydroxyl groups with trifluoroacetic anhydride (TFAA)[1].
-
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C).
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to monitor specific ions for D-arabinose and this compound. For the TFAA derivative, the parent and daughter ions can be monitored in MS/MS mode for higher selectivity[1].
-
LC-MS Protocol for D-Arabinose Quantification
This protocol is based on general methods for underivatized sugar analysis.
-
Sample Preparation:
-
To the biological sample (e.g., plasma, cell extract), add a known amount of this compound internal standard.
-
Perform protein precipitation using a cold solvent like methanol or acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A HILIC column is suitable for retaining and separating polar compounds like arabinose.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate or ammonium hydroxide to improve peak shape and ionization efficiency.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in negative ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor a specific precursor-to-product ion transition for both D-arabinose and this compound for high selectivity and sensitivity.
-
NMR Protocol for D-Arabinose Quantification
-
Sample Preparation:
-
Lyophilize the biological sample to remove water.
-
Reconstitute the sample in a known volume of a deuterated solvent (e.g., D₂O) containing a known concentration of this compound.
-
Add a chemical shift reference standard if this compound is not being used for this purpose (e.g., DSS or TSP).
-
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
-
Experiment: Acquire a 1D proton (¹H) NMR spectrum. A presaturation sequence should be used to suppress the residual water signal.
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Integrate the area of a well-resolved signal from D-arabinose and a signal from this compound (if a proton signal is still present and well-resolved after deuteration). Alternatively, if a fully deuterated standard is used for quantification, another reference compound with a known concentration must be used.
-
-
Quantification: Calculate the concentration of D-arabinose using the following formula: Concentration_analyte = (Integral_analyte / Number of Protons_analyte) * (Number of Protons_standard / Integral_standard) * Concentration_standard
-
Visualizations
Experimental Workflow for Metabolomics Analysis
Caption: General experimental workflow for metabolomics analysis using this compound.
D-Arabinose Metabolic Pathway Context
D-arabinose is an important intermediate in several metabolic pathways. Stable isotope tracing using labeled arabinose can help elucidate the flux through these pathways.
References
Safety Operating Guide
Proper Disposal of D-Arabinose-d6 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory chemicals, including isotopically labeled compounds like D-Arabinose-d6, is a critical component of laboratory safety and operational integrity. While D-Arabinose and its deuterated forms are not classified as hazardous materials, adherence to established disposal protocols is essential to ensure a safe and compliant laboratory environment.
Key Safety and Handling Data
To facilitate safe handling and disposal, key physical and chemical properties of D-Arabinose are summarized below. These properties are expected to be nearly identical for this compound.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1] |
| Molecular Formula | C₅H₁₀O₅ | [1] |
| Melting Point | 152-164 °C | [1] |
| Solubility | Soluble in water | |
| Stability | Stable under normal laboratory conditions | [2] |
| Incompatibilities | Strong oxidizing agents | [2] |
| Hazard Classification | Not classified as hazardous | [3][4] |
Experimental Protocol: Disposal of this compound
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This protocol is designed for the disposal of small quantities typically used in research and development.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and nitrile gloves.
-
Labeled, non-hazardous solid chemical waste container.
-
Labeled, non-hazardous aqueous waste container.
-
Spatula.
-
Beaker.
-
Deionized water.
-
pH paper (if necessary).
Procedure:
-
Personnel Safety: Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is being worn.
-
Waste Characterization: Confirm that the this compound waste is not mixed with any hazardous materials. If it has been mixed with other substances, the disposal protocol for the most hazardous component of the mixture must be followed.
-
Solid Waste Disposal:
-
Carefully sweep any residual solid this compound into a designated, clearly labeled "Non-Hazardous Solid Chemical Waste" container using a clean spatula.
-
For empty this compound containers, scrape out any remaining solid and place it in the same solid waste container.
-
-
Aqueous Waste Disposal:
-
If the this compound is in an aqueous solution, ensure the solution does not contain any hazardous materials.
-
If the solution is deemed non-hazardous, it can be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations.
-
It is recommended to check the pH of the solution before drain disposal to ensure it is within the acceptable range for your institution (typically between 6 and 9). Neutralize with a mild acid or base if necessary.
-
-
Contaminated Labware:
-
Glassware and other lab materials that have come into contact with this compound can be washed with soap and water and reused.
-
Disposable items such as weigh boats or contaminated paper towels should be placed in the non-hazardous solid waste container.
-
-
Documentation: Record the disposal of the this compound in your laboratory's chemical inventory or waste log, as per your institution's guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling D-Arabinose-d6
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for D-Arabinose-d6, a deuterated form of the natural monosaccharide D-Arabinose. While D-Arabinose is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound, based on safety data sheets for D-Arabinose.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side protection, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3][4] A face shield may be appropriate in some workplaces.[4] | To prevent eye irritation from dust particles.[2][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) tested according to EN 374.[1][6] Protective clothing to prevent skin exposure.[2][3] | To prevent skin irritation.[2][5] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 may be warranted if workplace conditions necessitate respirator use.[2] A particulate filter device (EN 143) is necessary in case of dust formation.[1][6] | To prevent respiratory tract irritation from inhalation of dust.[2][4][5] |
Operational Plan
Adherence to the following step-by-step procedures will ensure the safe handling and storage of this compound.
Handling:
-
Ventilation: Use with adequate ventilation to keep airborne concentrations low.[2][5]
-
Avoid Dust Generation: Minimize dust generation and accumulation during handling.[2][5]
-
Personal Hygiene: Avoid contact with eyes, skin, and clothing.[2][4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.[4]
-
Container Handling: Keep the container tightly closed when not in use.[2][5]
Storage:
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[2][4][5]
-
Incompatible Materials: Keep away from strong oxidizing agents.[2][5]
Spill Management and Disposal Plan
In the event of a spill, a clear and efficient response is crucial. The following workflow outlines the necessary steps.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
